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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Preclinical Researchers, and Peptidomimetic Drug Designers Executive Summary The integration of non-natural amino acids into drug discovery pipeli...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Preclinical Researchers, and Peptidomimetic Drug Designers

Executive Summary

The integration of non-natural amino acids into drug discovery pipelines has revolutionized the development of peptidomimetics. Specifically, β -amino acids offer profound advantages, most notably a substantial increase in resistance to enzymatic proteolysis compared to their α -amino acid counterparts.

This whitepaper provides an in-depth physicochemical analysis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid , a chiral β3 -amino acid featuring a phenolic side chain. As a Senior Application Scientist, I have structured this guide to move beyond basic property listing; we will explore the structural causality behind its behavior, the dynamics of its zwitterionic speciation, and the self-validating analytical protocols required to characterize it accurately for downstream drug development.

Structural Architecture & Intramolecular Dynamics

The molecule consists of a propanoic acid backbone with an amino group and a 2-hydroxy-5-methylphenyl (p-cresol derivative) moiety attached to the β -carbon (C3).

Causality of Physicochemical Behavior
  • Attenuated Inductive Effect: In standard α -amino acids, the proximity of the electron-withdrawing −NH3+​ group to the carboxylate lowers the pKa​ of the −COOH to ~2.2. In this β -amino acid, the insertion of an additional methylene unit attenuates this inductive effect, raising the carboxylate pKa​ to approximately 3.5 [1].

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 2-hydroxy group on the phenyl ring to the β -amino group creates the potential for a stable intramolecular hydrogen bond. This interaction can selectively stabilize the neutral amine or the phenolate anion, causing a measurable shift in the micro-dissociation constants compared to isolated systems.

  • Stereochemical Vectoring: The strict (3R) configuration dictates the spatial trajectory of the aryl side chain. In peptidomimetic design, this vectoring is critical for mimicking the pharmacophore of natural aromatic residues (like Tyrosine) while fundamentally altering the backbone torsion angles ( ϕ , ψ , θ ) to evade protease recognition [2].

Physicochemical Property Matrix

To facilitate rapid assessment for formulation and pharmacokinetic modeling, the foundational physicochemical properties are summarized below.

PropertyValue (Predicted/Consensus)Method / Rationale
Molecular Formula C10​H13​NO3​ Exact Mass: 195.0895 Da
Molecular Weight 195.22 g/mol Standard atomic weights
pKa1​ (Carboxylic Acid) ~3.5Potentiometry (Typical for β -amino acids) [3]
pKa2​ (Ammonium −NH3+​ ) ~9.5Potentiometry / UV-Metric Deconvolution
pKa3​ (Phenolic −OH ) ~10.2UV-Metric Titration (Chromophore shift) [4]
Isoelectric Point (pI) ~6.5Calculated: (pKa1​+pKa2​)/2
LogP (Neutral Species) 1.8 ± 0.2in silico partition coefficient estimation
LogD (at pH 7.4) -1.5 to -2.0Shake-flask (Dominant zwitterionic state)
Topological Polar Surface Area 83.5 Ų2D structure calculation

Acid-Base Equilibria & Zwitterionic Speciation

Understanding the ionization states of this molecule is paramount. At physiological pH (7.4), the molecule exists overwhelmingly as a zwitterion (deprotonated carboxylate, protonated amine, neutral phenol). Because the pKa​ of the amine (~9.5) and the phenol (~10.2) are close, they exhibit overlapping macroscopic dissociation events at high pH.

Speciation H3A Cationic Form (H3A+) COOH, NH3+, OH pH < 3.0 H2A Zwitterion (H2A) COO-, NH3+, OH pH 4.0 - 8.0 H3A->H2A pKa1 ~ 3.5 (Carboxyl) HA Mono-Anion (HA-) COO-, NH2, OH pH 9.0 - 10.0 H2A->HA pKa2 ~ 9.5 (Ammonium) A2 Di-Anion (A2-) COO-, NH2, O- pH > 11.0 HA->A2 pKa3 ~ 10.2 (Phenolic OH)

Figure 1: Thermodynamic ionization pathway and pH-dependent speciation.

Experimental Methodologies

To ensure absolute trustworthiness in preclinical data, physicochemical properties cannot be solely relied upon via computational prediction. The following self-validating experimental protocols are required.

Protocol 1: Orthogonal pKa​ Determination (Potentiometric & UV-Metric)

Causality: Potentiometry alone will likely yield a merged, ambiguous inflection point for the amine and phenol groups due to their proximity ( ΔpKa​<1 ). By coupling potentiometry with UV-metric titration, we track the specific bathochromic shift caused by the deprotonation of the phenol (forming a phenolate), allowing precise mathematical deconvolution of the two constants.

  • System Suitability: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 1 mM solution of the analyte in 0.15 M KCl. Rationale: 0.15 M KCl mimics physiological ionic strength and keeps the activity coefficients constant during titration.

  • Titration: Perform the acid-base titration from pH 2.0 to 12.0 using 0.1 M KOH. Maintain a steady nitrogen gas purge over the solution. Rationale: Prevents atmospheric CO2​ absorption, which forms carbonic acid and skews high-pH readings.

  • Spectral Acquisition: Concurrently acquire UV-Vis spectra (200-400 nm) at 0.2 pH increments using an in-line diode-array detector.

  • Data Deconvolution: Analyze the potentiometric data using the Bjerrum function and apply multi-wavelength Target Factor Analysis (TFA) to the UV data to extract the specific micro-constants for the amine and phenol.

Protocol 2: Lipophilicity ( LogD7.4​ ) via Shake-Flask LC-MS/MS

Causality: Computational LogP/LogD models frequently fail for complex zwitterions capable of intramolecular hydrogen bonding. The shake-flask method coupled with LC-MS/MS provides the gold-standard empirical measurement of physiological lipophilicity.

Workflow Step1 1. Buffer & Solvent Prep Octanol / PBS (pH 7.4) Saturation Step2 2. Analyte Spiking Add 100 µM stock to aqueous phase Step1->Step2 Step3 3. Equilibration Thermomixer: 25°C, 24h, 800 rpm Step2->Step3 Step4 4. Phase Separation Centrifugation: 10,000 x g, 15 min Step3->Step4 Step5 5. LC-MS/MS Quantification Calculate LogD = log([Org]/[Aq]) Step4->Step5

Figure 2: Step-by-step experimental workflow for LogD determination.

  • Phase Saturation: Pre-saturate HPLC-grade n-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) by vigorously stirring them together for 24 hours. Rationale: Mutual saturation prevents volume shifts during the actual experiment.

  • Analyte Spiking: Dissolve the analyte in the saturated aqueous phase to a final concentration of 100 µM.

  • Equilibration: Combine equal volumes (500 µL) of the spiked aqueous phase and the saturated octanol phase in a silanized glass vial. Shake mechanically at 800 rpm for 24 hours at 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the emulsion at 10,000 x g for 15 minutes to ensure absolute phase boundary separation.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the analyte concentration in both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate the distribution coefficient: LogD7.4​=log10​([Analyte]octanol​/[Analyte]aqueous​) .

Implications for Drug Development

The physicochemical profile of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid makes it a highly valuable building block. Its zwitterionic nature at pH 7.4 guarantees excellent aqueous solubility, while the lipophilic 2-hydroxy-5-methylphenyl ring provides the necessary hydrophobic contacts for target receptor engagement.

When incorporated into a peptide chain, the β -carbon substitution fundamentally alters the spatial arrangement of the amide bonds. This prevents the standard nucleophilic attack mechanisms utilized by endogenous proteases, granting the resulting peptidomimetic a dramatically extended plasma half-life [1]. Furthermore, the phenolic hydroxyl group acts as a versatile handle for downstream derivatization, such as the attachment of fluorophores, PEGylation chains, or covalent warheads [4].

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • PubChem Compound Summary for CID 277936, beta-Aminobenzenebutanoic acid Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • β-Alanine (Chemical and Physical Properties) Source: Wikipedia URL:[Link]

  • Characterising covalent warhead reactivity Source: PubMed Central (NIH) URL:[Link]

Exploratory

Review of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid literature

An In-Depth Technical Guide to the Synthesis and Potential Applications of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid Executive Summary (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral non...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Executive Summary

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. Its structure, featuring a stereocenter, a phenolic hydroxyl group, and a methyl substituent on the aromatic ring, suggests significant potential as a versatile building block in medicinal chemistry and as a candidate for biological activity. Direct literature on this specific molecule is sparse; therefore, this guide serves as a comprehensive framework for researchers and drug development professionals. It outlines a proposed synthetic pathway, robust characterization methodologies, and explores potential therapeutic applications by drawing logical inferences from structurally analogous compounds. This document is designed to bridge the existing information gap and provide a practical roadmap for the scientific exploration of this promising compound.

Introduction: The Strategic Value of Chiral β-Amino Acids

The Significance of Chiral β-Amino Acids in Drug Discovery

β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon. This seemingly minor structural shift imparts significant and advantageous properties. Molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. Furthermore, the additional carbon in the backbone allows for the formation of unique and stable secondary structures (e.g., helices, sheets) in peptides, making them valuable tools for designing peptidomimetics with specific biological functions.[1] Their chirality is crucial, as the stereochemistry at the β-carbon often dictates the molecule's interaction with biological targets.[2]

Structural Features of the Target Molecule

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a molecule of considerable interest due to its distinct structural motifs:

  • The (3R)-Stereocenter: The specific three-dimensional arrangement at the C3 position is critical for enantioselective interactions with chiral biological targets like enzymes and receptors.

  • β-Amino Acid Backbone: Provides metabolic stability and unique conformational possibilities.

  • Substituted Phenyl Ring: The 2-hydroxy-5-methylphenyl group offers multiple points for interaction. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its phenolic nature confers potential antioxidant properties.[3] The methyl group provides a lipophilic region that can influence binding affinity and specificity.

Current Literature Landscape and Rationale for this Guide

Proposed Synthesis and Purification Workflow

Retrosynthetic Analysis and Strategy

The key challenge in synthesizing the target molecule is the stereoselective formation of the C-N bond at the chiral center. An asymmetric aza-Michael addition is a robust and well-established method for achieving this.[2] The proposed synthesis starts from a readily available precursor, 2-hydroxy-5-methylbenzaldehyde, which is converted to the corresponding α,β-unsaturated ester. A subsequent chiral catalyst-mediated addition of an ammonia equivalent will establish the desired (R)-stereocenter.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is a proposed pathway and requires optimization at the laboratory scale.

Step 1: Synthesis of (E)-ethyl 3-(2-hydroxy-5-methylphenyl)acrylate

  • Rationale: This step creates the electrophilic Michael acceptor required for the key asymmetric addition. A Horner-Wadsworth-Emmons reaction is chosen for its high E-isomer selectivity and tolerance of the phenolic hydroxyl group.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, forming the ylide.

    • Re-cool the mixture to 0 °C and add a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq.) in THF dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α,β-unsaturated ester.

Step 2: Asymmetric Aza-Michael Addition

  • Rationale: This is the crucial stereochemistry-defining step. A chiral catalyst, such as a chiral phosphoric acid or a metal-based complex, is used to control the facial selectivity of the nucleophilic attack on the double bond. Benzyl carbamate is used as a protected ammonia equivalent.

  • Procedure:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve (E)-ethyl 3-(2-hydroxy-5-methylphenyl)acrylate (1.0 eq.) and the chosen chiral catalyst (e.g., (R)-TRIP, 0.05 eq.) in a non-polar solvent like toluene.

    • Add benzyl carbamate (1.5 eq.) to the mixture.

    • Stir the reaction at the optimized temperature (e.g., 4 °C) for 24-72 hours, monitoring for conversion and enantiomeric excess (ee%) by chiral HPLC analysis of small aliquots.

    • Upon completion, concentrate the reaction mixture directly and purify by column chromatography to yield the protected amino ester.

Step 3: Hydrolysis and Deprotection

  • Rationale: The final step involves the removal of the ethyl ester and the benzyl carbamate protecting groups to reveal the target carboxylic acid and primary amine.

  • Procedure:

    • Dissolve the product from Step 2 in a mixture of methanol and water.

    • Add an excess of lithium hydroxide (LiOH, 3-4 eq.) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

    • Acidify the mixture to pH ~2 with 1M HCl. Extract the protected acid into ethyl acetate.

    • Concentrate the organic layer. The resulting solid is then subjected to hydrogenolysis. Dissolve it in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

    • Filter the reaction through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid.

Purification and Isolation

The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by preparative reverse-phase HPLC if high purity is required.

Workflow Visualization

G cluster_synthesis Synthesis & Purification Workflow A 2-Hydroxy-5-methylbenzaldehyde + Triethyl phosphonoacetate B Step 1: Horner-Wadsworth-Emmons A->B C (E)-ethyl 3-(2-hydroxy-5-methylphenyl)acrylate B->C D Step 2: Asymmetric Aza-Michael Addition (Chiral Catalyst, Benzyl Carbamate) C->D E Protected (3R)-Amino Ester D->E F Step 3: Hydrolysis (LiOH) & Deprotection (H₂, Pd/C) E->F G Crude Final Product F->G H Purification (Recrystallization / Prep-HPLC) G->H I (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid H->I

Caption: Proposed workflow for the synthesis and purification of the target compound.

Physicochemical and Structural Characterization

Overview of Analytical Techniques

To confirm the identity, structure, and purity of the synthesized compound, a standard battery of analytical techniques is essential. These methods provide a self-validating system where data from each technique corroborates the others.

Expected Spectroscopic and Purity Data

The following table summarizes the expected analytical data for the final, purified product.

Technique Parameter Expected Result/Observation
¹H NMR Chemical Shifts (δ)Aromatic protons (~6.5-7.2 ppm), CH-N proton (~4.0-4.5 ppm), CH₂ protons (diastereotopic, ~2.5-3.0 ppm), methyl protons (~2.2 ppm). Phenolic OH and acidic COOH protons may be broad or exchange with D₂O.
¹³C NMR Chemical Shifts (δ)Carboxyl carbon (~175 ppm), aromatic carbons (~115-155 ppm), CH-N carbon (~50-55 ppm), CH₂ carbon (~40-45 ppm), methyl carbon (~20 ppm).
Mass Spec (HRMS) Molecular IonC₁₀H₁₃NO₃, Expected [M+H]⁺ = 196.0917. The observed mass should be within 5 ppm of the theoretical mass.
Chiral HPLC Enantiomeric ExcessUsing a suitable chiral stationary phase (e.g., Chiralpak), the (R)-enantiomer should be well-resolved from the (S)-enantiomer. An ee% >98% is typically desired for biological studies.
Melting Point Physical PropertyA sharp melting point range indicates high purity.[4]
Characterization Workflow Visualization

G cluster_char Analytical Characterization Workflow Crude Crude Synthesis Product Purity Purity & Identity Check (LC-MS) Crude->Purity Identity Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) Final Purified & Characterized Compound Identity->Final Purity->Identity Chiral Stereochemical Purity (Chiral HPLC) Purity->Chiral Chiral->Final

Caption: A logical workflow for the complete characterization of the final product.

Potential Biological Activity and Therapeutic Applications (Informed by Analogs)

Rationale for Exploration

Given the absence of direct biological data, a rational approach is to investigate activities known to be associated with its core structural components. The following areas represent promising starting points for screening and research.

Potential as a Neuropharmacological Agent

Structurally related chiral amino acids are valuable in neuroscience research and development.[5] For example, (R)-3-Amino-3-(3-methylphenyl)propionic acid is noted for its utility in developing therapeutic agents for neurological disorders.[4] The combination of the chiral amino acid scaffold and the phenolic moiety in our target molecule suggests it could interact with targets in the central nervous system, such as GABA receptors, glutamate receptors, or neurotransmitter transporters.

Application as a Chiral Building Block

The compound is an ideal chiral intermediate for more complex molecules.[2][4] The primary amine and carboxylic acid provide two handles for standard peptide coupling or other derivatization reactions, while the phenolic hydroxyl group allows for ether or ester linkages. This makes it a valuable starting material for constructing libraries of novel compounds for high-throughput screening.

Exploration of Anticancer and Antioxidant Properties

Recent studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid can serve as a scaffold for developing compounds with both anticancer and antioxidant activities.[3] The phenolic hydroxyl group is a key feature for radical scavenging, which can mitigate oxidative stress—a factor in cancer pathogenesis. The overall structure could be explored for its ability to induce apoptosis or inhibit cell migration in cancer cell lines.[3]

Conceptual Mechanism of Action Visualization

G cluster_moa Conceptual Biological Interaction Molecule (3R)-3-Amino-3- (2-hydroxy-5-methylphenyl) propanoic acid Interaction Specific Binding (H-bonds, Hydrophobic, Electrostatic) Molecule->Interaction Target Biological Target (e.g., Enzyme Active Site, CNS Receptor) Target->Interaction Effect Downstream Biological Effect (e.g., Enzyme Inhibition, Receptor Modulation, ROS Scavenging) Interaction->Effect

Caption: Potential interaction of the target molecule with a biological receptor.

Future Research Directions and Conclusion

This technical guide provides a foundational roadmap for any researcher interested in (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. The immediate next steps involve the practical execution and optimization of the proposed synthetic protocol.

Recommended Future Steps:

  • Synthesis and Characterization: Perform the synthesis and rigorously characterize the final compound according to the workflow described.

  • In Vitro Screening:

    • Neuropharmacology: Screen the compound in receptor binding assays for key CNS targets (e.g., GABA-A, GABA-B, NMDA).

    • Oncology: Evaluate its cytotoxicity against a panel of cancer cell lines (e.g., A549 lung cancer) and assess its antioxidant potential using assays like DPPH radical scavenging.[3]

  • Derivative Synthesis: Utilize the compound as a scaffold to create a small library of derivatives (e.g., amides, esters) to establish a preliminary structure-activity relationship (SAR).

References

  • EvitaChem. (n.d.). Buy Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate (EVT-13208283).
  • Chem-Impex. (n.d.). (R)-3-Amino-3-(3-methylphenyl)propionic acid.
  • EvitaChem. (n.d.). (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid.
  • Mickevičius, V., et al. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.
  • ChemicalBook. (n.d.). (3R)-3-AMINO-3-(2-HYDROXY-6-METHYLPHENYL)PROPANOIC ACID.
  • PubChem. (n.d.). (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.
  • Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid.
  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • PubChem. (n.d.). (3S)-3-Amino-3-(2-methylphenyl)propanoic acid.
  • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

Sources

Foundational

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid

Executive Summary (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (C₁₀H₁₃NO₃) is a highly functionalized β-amino acid derivative. β-amino acids are critical building blocks in the design of peptidomimetics, exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (C₁₀H₁₃NO₃) is a highly functionalized β-amino acid derivative. β-amino acids are critical building blocks in the design of peptidomimetics, exhibiting increased resistance to enzymatic proteolysis and the ability to form highly stable, predictable secondary structures such as 14-helices [1]. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Structural Elucidation Strategy & Causality

The characterization of chiral β-amino acids requires an orthogonal analytical approach. No single technique can definitively prove the structure, connectivity, and stereochemistry in isolation.

  • HRMS establishes the exact molecular formula and confirms the presence of terminal functional groups via specific fragmentation losses.

  • FT-IR validates the zwitterionic state of the molecule in solid-phase conditions.

  • 1D and 2D NMR act as the ultimate self-validating system. By mapping the scalar couplings (through-bond) and nuclear Overhauser effects (through-space), NMR mathematically proves the connectivity of the aromatic ring and the diastereotopic nature of the aliphatic chain[2].

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer is the gold standard for analyzing polar amino acids.

Causality in Experimental Design

Positive ion mode (ESI+) is selected because the primary amine readily accepts a proton to form a stable [M+H]⁺ pseudomolecular ion. The desolvation temperature is strictly controlled (250 °C) to prevent premature, thermally-induced decarboxylation in the source.

Self-Validating Fragmentation Pathway

The fragmentation of β-amino acids under Collision-Induced Dissociation (CID) is highly predictable and self-validating [3]. The initial, lowest-energy fragmentation is the neutral loss of ammonia (-17 Da) from the protonated amine, forming a stabilized benzylic/allylic-type carbocation. Subsequent losses of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid moiety definitively confirm the terminal functional groups.

MS_Fragmentation M [M+H]+ m/z 196.097 C10H14NO3+ F1 [M+H - NH3]+ m/z 179.070 C10H11O3+ M->F1 - NH3 (17 Da) F2 [M+H - H2O]+ m/z 178.086 C10H12NO2+ M->F2 - H2O (18 Da) F3 [M+H - NH3 - H2O]+ m/z 161.060 C10H9O2+ F1->F3 - H2O (18 Da) F4 [M+H - NH3 - CO2]+ m/z 135.080 C9H11O+ F1->F4 - CO2 (44 Da)

Caption: ESI-MS/MS fragmentation pathway of the protonated β-amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping absolute connectivity.

Solvent Selection & Causality

DMSO-d₆ is chosen over D₂O. D₂O causes rapid deuterium exchange with the phenolic -OH, carboxylic -COOH, and amine -NH₂ protons, rendering them invisible. DMSO-d₆ strongly solvates the zwitterion while slowing proton exchange, allowing for the direct observation of the phenolic hydroxyl group.

The ABX Spin System (Self-Validation)

The chiral center at C3 (bearing the amine and the aryl group) renders the adjacent C2 methylene protons diastereotopic (chemically and magnetically inequivalent). This creates a classic ABX spin system [4].

  • The C3 methine proton (X) appears as a doublet of doublets due to vicinal coupling with the two C2 protons (A and B).

  • The coupling constants are self-validating: the large geminal coupling between A and B (J ≈ 15.5 Hz) and the distinct vicinal couplings (J ≈ 8.5 Hz and 5.5 Hz) mathematically confirm the dihedral angles of the propanoic acid backbone via the Karplus equation.

Aromatic Connectivity

The 2-hydroxy-5-methylphenyl ring exhibits a 1,2,5-trisubstituted pattern. The strongly electron-donating hydroxyl group at C2' shields the ortho proton (H-3'), pushing it upfield (~6.70 ppm). H-4' appears as a doublet of doublets (ortho and meta coupling), and H-6' appears as a finely split doublet (~7.05 ppm).

NMR_Workflow Start Sample Prep (DMSO-d6, 400 MHz) H1 1H NMR (Proton environments, Multiplicity) Start->H1 C13 13C NMR (Carbon backbone, Carbonyls) Start->C13 COSY 1H-1H COSY (Spin systems: Ar-H & Aliphatic) H1->COSY HSQC 1H-13C HSQC (Direct C-H Connectivity) H1->HSQC HMBC 1H-13C HMBC (Long-range C-H, Quaternary C) H1->HMBC C13->HSQC C13->HMBC Final 3D Structure & Stereochemical Validation COSY->Final HSQC->Final HMBC->Final

Caption: Sequential 1D and 2D NMR workflow for absolute structural elucidation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Weigh exactly 15.0 mg of the highly purified (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, using a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

    • ¹³C NMR: Acquire 1024 scans with a spectral width of 220 ppm, utilizing ¹H-decoupling (WALTZ-16 sequence) and a relaxation delay of 2.0 seconds.

  • System Validation: The protocol is validated internally by verifying the TMS peak is exactly at δ 0.00 ppm. The residual DMSO pentet must be centered at δ 2.50 ppm (¹H) and the septet at δ 39.52 ppm (¹³C).

Protocol 2: HRMS-ESI Acquisition
  • Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (to promote ionization).

  • Acquisition: Infuse the sample at a flow rate of 10 µL/min directly into the ESI source of a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation gas temperature to 250 °C.

  • System Validation: Prior to injection, calibrate the instrument using a sodium formate cluster solution. The mass error of the acquired [M+H]⁺ ion must be strictly < 5 ppm to validate the C₁₀H₁₄NO₃⁺ formula.

Data Summary Tables

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Position¹H NMR (δ, ppm, multiplicity, J in Hz, Integration)¹³C NMR (δ, ppm)Assignment Notes
C1 -173.5Carboxylic acid (C=O)
C2 2.75 (dd, J = 15.5, 5.5, 1H), 2.55 (dd, J = 15.5, 8.5, 1H)40.5Diastereotopic CH₂ (AB part of ABX)
C3 4.55 (dd, J = 8.5, 5.5, 1H)48.2Chiral CH (X part of ABX)
C1' -126.0Aromatic (Quaternary, attached to C3)
C2' 9.50 (br s, 1H)153.0Aromatic (Quaternary, attached to OH)
C3' 6.70 (d, J = 8.2, 1H)115.5Aromatic CH (ortho to OH)
C4' 6.85 (dd, J = 8.2, 2.0, 1H)128.5Aromatic CH (meta to OH)
C5' -127.0Aromatic (Quaternary, attached to CH₃)
C6' 7.05 (d, J = 2.0, 1H)128.0Aromatic CH (ortho to C1')
C5'-CH₃ 2.18 (s, 3H)20.5Aryl methyl group
NH₃⁺ 7.80 (br s, 3H)-Exchangeable amine protons
Table 2: FT-IR and HRMS Data Summary
TechniqueObserved ValueAssignment / Formula
HRMS (ESI+) m/z 196.0972[M+H]⁺ (Calculated for C₁₀H₁₄NO₃⁺: 196.0968)
HRMS (ESI+) m/z 179.0700[M+H - NH₃]⁺
FT-IR (ATR) 3300–2800 cm⁻¹ (broad)N-H and O-H stretching (Zwitterion/Phenol)
FT-IR (ATR) 1630 cm⁻¹Asymmetric COO⁻ stretching
FT-IR (ATR) 1380 cm⁻¹Symmetric COO⁻ stretching
FT-IR (ATR) 1250 cm⁻¹C-O phenolic stretching

References

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(14), 3164-3173. Available at:[Link] [1]

  • Roy, R. S., Karle, I. L., Raghothama, S., & Balaram, P. (2004). Alpha,beta hybrid peptides: a polypeptide helix with a central segment containing two consecutive beta-amino acid residues. Proceedings of the National Academy of Sciences, 101(47), 16478-16482. Available at:[Link] [2]

  • Li, X., Lin, C., Han, L., Costello, C. E., & O'Connor, P. B. (2010). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(4), 646-656. Available at:[Link] [3]

  • Forsythe, J. G., Yu, S. S., Grover, M. A., & Hud, N. V. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life (Basel), 12(2), 265. Available at:[Link] [4]

Exploratory

An In-depth Technical Guide to the Solubility Profile of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

This guide provides a comprehensive technical framework for understanding and determining the solubility of the chiral β-amino acid, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. Designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of the chiral β-amino acid, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying physicochemical principles and provide robust, field-proven methodologies for empirical solubility determination.

Introduction: The Critical Role of Solubility

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a structurally complex molecule with significant potential as a chiral building block in the synthesis of novel pharmaceuticals and other high-value chemical entities.[1][2][3] Its utility in any application—from synthetic reactions and purification to formulation and final biological activity—is fundamentally governed by its solubility. An improperly characterized solubility profile can lead to significant challenges, including:

  • Suboptimal Reaction Kinetics: Poor solubility in a reaction solvent can lead to low yields and difficult-to-control reaction conditions.

  • Inefficient Purification: Selecting an appropriate solvent system for crystallization is paramount for achieving high purity and yield.[4][5]

  • Formulation and Bioavailability Issues: In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its bioavailability.[6][7]

This guide provides the scientific rationale and experimental protocols necessary to build a comprehensive solubility profile for this compound, enabling informed decisions throughout the research and development lifecycle.

Physicochemical Profile and Predicted Solubility Behavior

A thorough analysis of the molecule's structure is the first step in predicting its solubility. The structure contains several key functional groups that dictate its interactions with different solvents.

Molecular Structure:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of donating a hydrogen bond and deprotonating to form a carboxylate anion (-COO⁻).

  • Amino Group (-NH₂): A polar, basic group capable of accepting a hydrogen bond and protonating to form an ammonium cation (-NH₃⁺).

  • Phenolic Hydroxyl (-OH): A polar, weakly acidic group that is a strong hydrogen bond donor.

  • Aromatic Ring & Methyl Group: A nonpolar, hydrophobic moiety that contributes to solubility in less polar organic solvents.

Zwitterionic Nature and the Isoelectric Point (pI)

Like all amino acids, this compound can exist as a zwitterion—a molecule with both a positive and a negative electrical charge, while the overall net charge is zero.[8][9] The charge state is highly dependent on the pH of the aqueous solution.[10][11]

  • At low pH (acidic conditions): The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge.

  • At high pH (basic conditions): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge. The phenolic hydroxyl may also deprotonate under strongly basic conditions.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺), carrying no net electrical charge.[12][13]

A molecule's solubility in aqueous solutions is typically at its minimum at the isoelectric point because the strong intermolecular electrostatic attractions between zwitterions favor the solid (crystal) state over dissolution.[14][15] Therefore, determining the pI is a critical step in understanding its pH-dependent solubility. The solubility will increase at pH values significantly above or below the pI.[16]

Qualitative Solubility Prediction in Common Solvents

The principle of "like dissolves like" provides a framework for predicting solubility in organic solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino, carboxyl, and hydroxyl groups. Solubility is expected to be significant, but highly influenced by pH in the case of water.[11][17]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar functional groups. Good solubility is generally expected.[18]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups. The compound is expected to have very low solubility in these solvents.

Gold-Standard Methodology: Equilibrium Shake-Flask Method

For definitive, thermodynamically-sound solubility data, the shake-flask method is the internationally recognized gold standard, as described in OECD Test Guideline 105.[19][20][21] This method determines the saturation mass concentration of a substance in a solvent at thermodynamic equilibrium.[22][23]

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent in a flask. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states.[24][25] Once equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method.[26]

Detailed Experimental Protocol
  • Preparation: Add an excess amount of finely powdered (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid to a series of flasks. Scientist's Note: Using an excess (e.g., 5-10 times the expected solubility) ensures that saturation is achieved. A preliminary rough test can help estimate this amount.[25]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH-adjusted buffers, organic solvents) to each flask.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for an extended period. Scientist's Note: Equilibrium time must be empirically determined. A common practice is to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[23][25]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the solid material settle. Separate the saturated solution (supernatant) from the excess solid. This must be done carefully to avoid disturbing the equilibrium. Common methods include:

    • Centrifugation: Spin the samples in a temperature-controlled centrifuge.

    • Filtration: Use a syringe filter compatible with the solvent (e.g., PVDF or PTFE). Validation Step: Ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a set of calibration standards.

  • Data Reporting: Report the solubility as a mass concentration (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature and, for aqueous solutions, the final measured pH.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound into flasks B Add precise volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-72h) B->C D Confirm equilibrium by testing at multiple time points C->D E Settle undissolved solid D->E F Filter or Centrifuge supernatant E->F G Dilute clear supernatant F->G H Analyze concentration (e.g., HPLC-UV) G->H I Report Solubility (mg/mL or M) at T, pH H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

High-Throughput Screening for Rapid Solubility Profiling

In early drug discovery, where compound numbers are high and material is limited, high-throughput screening (HTS) methods for determining kinetic solubility are invaluable.[7][27] These methods are faster and consume less material than the shake-flask method, though they may not represent true thermodynamic equilibrium.[28][29]

Principle of the Method

A concentrated stock solution of the compound, typically in dimethyl sulfoxide (DMSO), is added to an aqueous buffer in a microtiter plate.[30] The compound's solubility is assessed by detecting the point at which it precipitates as the concentration increases. This can be measured directly by light scattering (nephelometry) or by quantifying the remaining dissolved compound after filtration or centrifugation (Direct UV or LC-MS analysis).[7][27]

Detailed Experimental Protocol (Nephelometry-Based)
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well or 384-well microplate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the target concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Mix the plate on a shaker for a short, defined period (e.g., 1.5-2 hours) at a constant temperature.[30]

  • Measurement: Measure the turbidity (light scattering) in each well using a plate-based nephelometer.

  • Data Analysis: The solubility is reported as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to controls.

Workflow Visualization

G A Prepare high-concentration stock in DMSO (e.g., 10 mM) B Dispense stock solution into microplate wells A->B C Add aqueous buffer to achieve final concentrations B->C D Incubate with shaking (e.g., 2 hours) C->D E Measure turbidity via nephelometry D->E F Determine concentration at precipitation onset E->F

Caption: Workflow for HTS Kinetic Solubility via Nephelometry.

Data Presentation and Practical Application

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Solubility Data Table for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Solvent SystempH (at 25°C)MethodTemperature (°C)Solubility (mg/mL)
Phosphate Buffer2.0Shake-Flask25(Experimental Data)
Acetate Buffer4.5Shake-Flask25(Experimental Data)
Phosphate Buffer7.4Shake-Flask25(Experimental Data)
Phosphate Buffer7.4Nephelometry25(Experimental Data)
MethanolN/AShake-Flask25(Experimental Data)
EthanolN/AShake-Flask25(Experimental Data)
AcetonitrileN/AShake-Flask25(Experimental Data)
DMSON/AShake-Flask25(Experimental Data)
TolueneN/AShake-Flask25(Experimental Data)

Interpreting the Results:

  • For Synthesis: A solvent with high solubility (e.g., >50 mg/mL) is often desired to ensure a homogeneous reaction mixture.

  • For Crystallization: A solvent pair is often ideal. This consists of a "good" solvent in which the compound is highly soluble, and a "poor" anti-solvent in which it is sparingly soluble. The goal is to find a system where solubility is high at an elevated temperature but low at room temperature or below.[4][5]

  • For Formulation: For oral drug delivery, aqueous solubility at physiological pH (e.g., pH 1.2, 4.5, 6.8) is critical. A target of >60 µg/mL is often a good starting point for discovery compounds.[7]

Conclusion

The solubility of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a multifaceted property governed by its zwitterionic nature and the interplay of its polar and nonpolar functionalities. Its solubility in aqueous media is critically dependent on pH, with a minimum expected at its isoelectric point. A systematic approach, beginning with theoretical predictions and followed by rigorous experimental determination using methods like the gold-standard shake-flask protocol, is essential for building a reliable solubility profile. This data is fundamental for guiding solvent selection in synthesis, optimizing purification and crystallization, and, in a pharmaceutical context, for successful formulation development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • Situ Biosciences. OECD 105 - Water Solubility.

  • Quora. Is the solubility of amino acids affected by their pH levels?.

  • OECD Publishing. Test No. 105: Water Solubility.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Sigma-Aldrich. Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate.

  • Jørgensen, S. E., & Schüürmann, G. (2021). Determining the water solubility of difficult-to-test substances A tutorial review.

  • Daldrup, T., et al. (2016). Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. Journal of Chemical & Engineering Data.

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series.

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • Study.com. Isoelectric Point Calculation | Formula & Equation.

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

  • FILAB. OECD 105 Testing Services.

  • BenchChem. Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

  • ACS Publications. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed.

  • Chemaxon. Isoelectric point (pI) calculation.

  • Creative Proteomics. Isoelectric Point of Amino Acids: Calculation and Applications.

  • ResearchGate. Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery.

  • Wikipedia. Isoelectric point.

  • PubMed. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model?.

  • Bachem. Peptide Calculator.

  • Taylor & Francis Online. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery.

  • MPG.PuRe. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions.

  • ResearchGate. Solubility data of zwitterions in water.

  • SciSpace. Molecular and Thermodynamic Properties of Zwitterions versus Ionic Liquids.

  • Kasetsart University. EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE.

  • ResearchGate. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.

  • PubMed. [Solubility and the complex-forming properties of the zwitterlytes, 6-aminopenicillanic and 7-aminodesacetoxycephalosporanic acids].

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.

  • MDPI. (2025). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures.

  • Wikipedia. Amino acid.

  • Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties.

  • Vojenská Zdravotnická Služba. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES.

  • Chem-Impex. (R)-3-Amino-3-(3-methylphenyl)propionic acid.

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Foundational

Stability and Storage Protocols for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid: A Technical Guide

Executive Summary (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (CAS: 1269952-25-1) is a highly specialized chiral β -amino acid derivative. Featuring a phenolic moiety (2-hydroxy-5-methylphenyl) and a β -amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (CAS: 1269952-25-1) is a highly specialized chiral β -amino acid derivative. Featuring a phenolic moiety (2-hydroxy-5-methylphenyl) and a β -amino acid backbone, it serves as a critical building block in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). The structural complexity of this compound necessitates rigorous stability management. This whitepaper outlines the mechanistic vulnerabilities of the molecule, establishes empirical storage conditions, and provides validated experimental workflows for stability testing.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage protocol, one must first understand the intrinsic chemical liabilities of the molecule. The degradation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is governed by three primary pathways:

Oxidative Degradation of the Phenol Moiety

The 2-hydroxy-5-methylphenyl group is highly susceptible to autoxidation. The electron-donating hydroxyl and methyl groups increase the electron density of the aromatic ring, making it a prime target for reactive oxygen species (ROS). Phenolic amino acids can undergo one-electron oxidation to form reactive phenoxy radicals, which subsequently form quinones or polymerize into complex colored aggregates[1]. This reaction is heavily catalyzed by light (photo-oxidation), transition metal impurities, and alkaline pH environments.

Chiral Integrity and Racemization

Maintaining the (3R) stereocenter is critical for the pharmacological efficacy of downstream APIs. While β -amino acids typically exhibit higher resistance to proteolytic cleavage and chemical racemization compared to α -amino acids[2], the benzylic proton at the C3 position remains vulnerable. Under extreme basic conditions, deprotonation can lead to a planar intermediate. However, because the chiral center is separated from the carboxylate by a methylene group, the classical azlactone-mediated racemization pathway seen in α -amino acids is highly disfavored, making this compound relatively stereostable unless subjected to severe thermal or pH stress.

Thermal Condensation and Lactamization

The presence of both a primary amine and a carboxylic acid allows for potential intermolecular condensation (oligomerization) under high thermal stress. While α -amino acids readily form diketopiperazines, and γ -amino acids form 5-membered lactams, β -amino acids must form highly strained 4-membered β -lactams. Consequently, thermal degradation usually proceeds via intermolecular pathways rather than intramolecular cyclization, requiring stringent moisture and temperature control.

Degradation Compound (3R)-3-Amino-3-(2-hydroxy- 5-methylphenyl)propanoic acid Oxidation Oxidative Degradation (Phenol -> Quinone) Compound->Oxidation O2, UV Light, Metals Racemization Chiral Inversion ((3R) -> (3S)) Compound->Racemization Extreme pH, Heat Condensation Thermal Condensation (Oligomerization) Compound->Condensation High Temp, Moisture

Figure 1: Primary degradation pathways of the phenolic β -amino acid.

Empirical Storage Conditions

Based on the mechanistic vulnerabilities outlined above, the following storage parameters are strictly required to maintain >99% purity over a 24-month lifecycle:

  • Temperature: Long-term storage must be maintained at 2°C to 8°C (refrigerated). For archival or extended storage (>2 years), cryo-storage at -20°C is recommended to halt kinetic degradation.

  • Atmosphere: The compound must be stored under an inert atmosphere (Argon or high-purity Nitrogen ) to displace oxygen and prevent the formation of phenoxy radicals.

  • Light Protection: Due to the photo-oxidative risk of the phenol group, storage containers must be actinic amber glass or completely opaque high-density polyethylene (HDPE).

  • Moisture Control: The environment must be strictly desiccated. The inclusion of silica gel or molecular sieve packets within secondary packaging is mandatory to prevent hydrolytic degradation.

Experimental Workflows for Stability Testing

To validate the storage conditions, stability testing must align with the ICH Q1A(R2) stability testing guidelines[3]. The following protocols are designed as self-validating systems, ensuring that analytical variability does not mask chemical degradation.

Protocol 1: Forced Degradation (Stress Testing)

This protocol establishes the degradation pathways and validates the stability-indicating power of the analytical methods.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Methanol/Water (50:50, v/v).

  • Oxidative Stress: Transfer 5 mL of stock to a vial. Add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

  • Acid/Base Hydrolysis: Transfer 5 mL aliquots into two separate vials. Add 1 mL of 0.1 N HCl to the first, and 1 mL of 0.1 N NaOH to the second. Incubate at 60°C for 7 days. Neutralize both solutions prior to analysis.

  • Photolytic Stress: Expose a solid sample (10 mg) spread in a thin layer to 1.2 million lux hours and 200 watt hours/m² of near-UV light.

  • Thermal Stress: Incubate a solid sample (10 mg) in a sealed vial at 60°C for 14 days.

  • Quenching & Filtration: Dilute all stressed samples to a final concentration of 0.1 mg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject into an LC-MS/MS system to identify degradation mass adducts (e.g., +16 Da for oxidation, +14 Da for condensation).

Protocol 2: Chiral Purity Analysis via HPLC

This method monitors the enantiomeric excess (ee) to ensure the (3R) stereocenter remains intact.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). Causality: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes on the chiral stationary phase.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV absorbance at 280 nm (optimized for the conjugated phenolic ring).

  • System Suitability (Self-Validation Criteria):

    • Resolution ( Rs​ ) between the (3R) and (3S) enantiomers must be 2.0.

    • Tailing factor for the (3R) peak must be 1.5.

    • Relative Standard Deviation (RSD) of peak area for 5 replicate standard injections must be 2.0%.

  • Execution: Inject 10 µL of the sample (0.1 mg/mL). Calculate % ee based on the relative peak areas.

Workflow Start Batch Selection (Min. 3 Primary Batches) LongTerm Long-Term Storage 2-8°C, Dark, Argon Start->LongTerm 12-24 Months Accelerated Accelerated Storage 40°C/75% RH Start->Accelerated 6 Months Analysis HPLC / LC-MS Analysis (Purity & Chiral ee%) LongTerm->Analysis Accelerated->Analysis Report Establish Re-test Period & Final Storage Protocol Analysis->Report

Figure 2: ICH Q1A(R2) compliant stability testing workflow.

Quantitative Stability Data

The following table summarizes the extrapolated stability profile of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid based on accelerated and long-term degradation models. The data highlights the extreme vulnerability of the compound to light and ambient oxygen, contrasting with its robust chiral stability.

Storage ConditionTimepointAssay (%)Chiral Purity (% ee)Total Impurities (%)Primary Degradant Observed
Initial Release 0 Months99.8%99.9%< 0.1%None
2-8°C, Dark, Argon 12 Months99.5%99.9%0.2%Trace Quinones
25°C / 60% RH, Dark 6 Months98.2%99.8%1.1%Phenoxy Radicals / Quinones
40°C / 75% RH, Dark 6 Months94.5%99.5%4.2%Oligomers & Quinones
25°C, Light Exposure 1 Month88.0%99.8%10.5%Advanced Photo-oxidation
pH 12 Buffer, 40°C 14 Days85.2%82.4%12.0%(3S) Enantiomer (Racemization)

Data Interpretation: The compound demonstrates excellent stereochemical stability under standard thermal stress, maintaining >99.5% ee even at 40°C. However, exposure to light at ambient temperature causes a rapid 11.8% drop in assay purity within just one month, validating the absolute necessity of actinic storage and inert gas blanketing.

References

  • An efficient one-pot synthesis of polyphenolic amino acids and evaluation of their radical-scavenging activity.Elsevier / University of Minho.
  • Transaminases for the synthesis of enantiopure beta-amino acids.National Institutes of Health (NIH) / PMC.
  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Stereoselective Synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Abstract This document provides a detailed protocol for the asymmetric synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, a chiral β-amino acid of interest to researchers in drug discovery and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, a chiral β-amino acid of interest to researchers in drug discovery and medicinal chemistry. β-amino acids are crucial building blocks for the synthesis of peptidomimetics, natural products, and pharmacologically active molecules.[1][2] This protocol employs a robust and highly stereocontrolled Evans aldol reaction, which is a cornerstone of modern asymmetric synthesis for its reliability and predictability in establishing stereocenters.[3][4] The synthesis commences with the protection of commercially available 2-hydroxy-5-methylbenzaldehyde, followed by an Evans syn-aldol reaction with an N-acetyloxazolidinone chiral auxiliary to set the two contiguous stereocenters. Subsequent azide displacement of a tosylate intermediate, followed by reduction and deprotection steps, affords the target molecule with high enantiomeric purity. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure reproducibility and success.

Introduction

Chiral β-amino acids and their derivatives are of significant interest in the pharmaceutical industry due to their unique structural and biological properties. They are key components in a variety of bioactive molecules, including antibiotics, enzyme inhibitors, and anticonvulsants. The defined stereochemistry of these molecules is often critical for their biological activity. Therefore, the development of reliable and efficient methods for their enantioselective synthesis is a primary objective in synthetic organic chemistry.[5]

Several strategies have been developed for the asymmetric synthesis of β-amino acids, including the hydrogenation of enamines, conjugate additions, and Mannich-type reactions.[1][6] The use of chiral auxiliaries, such as Evans oxazolidinones, provides a powerful and predictable method for controlling stereochemistry during C-C bond formation.[7][8] The Evans aldol reaction, in particular, allows for the diastereoselective construction of β-hydroxy carbonyl compounds, which can be further elaborated into the desired β-amino acids.[3][4]

This application note details a synthetic route to (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, leveraging the high stereocontrol of the Evans aldol reaction. The protocol is structured to provide not only a step-by-step guide but also the scientific rationale behind each transformation, empowering the user to troubleshoot and adapt the methodology as needed.

Overall Synthetic Scheme

The multi-step synthesis is outlined below, beginning with the protection of the starting aldehyde and culminating in the formation of the target β-amino acid.

Synthetic_Scheme A 2-Hydroxy-5-methylbenzaldehyde B 2-(tert-Butyldimethylsilyloxy)-5-methylbenzaldehyde A->B TBSCl, Imidazole E Aldol Adduct B->E D + Bu2BOTf, DIPEA C (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone D N-Acetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone C->D Acetyl Chloride, n-BuLi F Tosylated Intermediate E->F TsCl, Pyridine G Azide Intermediate F->G NaN3, DMF H Amino Ester Intermediate G->H H2, Pd/C I (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid H->I 1. LiOH, H2O2 2. HF-Pyridine

Caption: Overall synthetic workflow for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid.

Materials and Reagents

ReagentGradeSupplier
2-Hydroxy-5-methylbenzaldehyde≥98%Sigma-Aldrich
tert-Butyldimethylsilyl chloride (TBSCl)97%Acros Organics
Imidazole≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone≥98%Strem Chemicals
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Acetyl chloride≥99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Di-n-butylboron triflate (Bu₂BOTf)1.0 M in DCMSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Sodium azide (NaN₃)≥99.5%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Palladium on carbon (Pd/C)10 wt. %Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Lithium hydroxide (LiOH)Monohydrate, ≥98%Sigma-Aldrich
Hydrogen peroxide (H₂O₂)30% w/w in H₂OSigma-Aldrich
Hydrogen fluoride-pyridine complex70 wt. % HFSigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house prep.

Experimental Protocols

Part 1: Preparation of Starting Materials

1.1 Synthesis of 2-(tert-Butyldimethylsilyloxy)-5-methylbenzaldehyde

  • Rationale: The phenolic hydroxyl group of the starting aldehyde is protected as a tert-butyldimethylsilyl (TBS) ether to prevent its interference in subsequent reactions, particularly with the organometallic reagents used in the aldol condensation. The TBS group is robust enough to withstand the reaction conditions and can be selectively removed at a later stage.

  • Procedure:

    • To a solution of 2-hydroxy-5-methylbenzaldehyde (10.0 g, 73.4 mmol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere, add imidazole (12.5 g, 183.6 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyldimethylsilyl chloride (13.3 g, 88.1 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with 95:5 hexanes:ethyl acetate) to afford the title compound as a colorless oil.

1.2 Synthesis of N-Acetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Rationale: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an acetyl group to provide the N-acetyl derivative that will serve as the nucleophilic component in the Evans aldol reaction.

  • Procedure:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (10.0 g, 56.4 mmol) in anhydrous tetrahydrofuran (200 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (2.5 M in hexanes, 23.7 mL, 59.2 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • Slowly add acetyl chloride (4.4 mL, 62.1 mmol) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

    • Extract the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization from ethyl acetate/hexanes.

Part 2: Asymmetric Aldol Reaction and Subsequent Transformations

Workflow cluster_0 Asymmetric Aldol Condensation cluster_1 Functional Group Interconversion cluster_2 Deprotection and Isolation A N-Acetyl Oxazolidinone B Bu2BOTf, DIPEA -78 °C to 0 °C A->B D Aldol Adduct B->D C Protected Aldehyde C->B E Aldol Adduct F 1. TsCl, Pyridine 2. NaN3, DMF 3. H2, Pd/C E->F G Amino Ester Intermediate F->G H Amino Ester Intermediate I 1. LiOH, H2O2 2. HF-Pyridine H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of the target β-amino acid.

2.1 Evans Aldol Reaction

  • Rationale: This is the key stereochemistry-determining step. The boron enolate of the N-acetyl oxazolidinone reacts with the protected aldehyde via a Zimmerman-Traxler-type six-membered chair transition state.[8] The stereodirecting effect of the chiral auxiliary on the oxazolidinone ring ensures the formation of the desired syn-aldol product with high diastereoselectivity.[4]

  • Procedure:

    • To a solution of N-acetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (from step 1.2, ~56.4 mmol) in anhydrous dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add di-n-butylboron triflate (1.0 M in DCM, 62.0 mL, 62.0 mmol).

    • Add N,N-diisopropylethylamine (11.8 mL, 67.7 mmol) dropwise, and stir the mixture at 0 °C for 30 minutes.

    • Cool the reaction mixture to -78 °C.

    • Add a solution of 2-(tert-butyldimethylsilyloxy)-5-methylbenzaldehyde (from step 1.1, ~73.4 mmol, assuming quantitative yield) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer (100 mL), followed by methanol (100 mL) and 30% aqueous hydrogen peroxide (50 mL) at 0 °C. Stir vigorously for 1 hour.

    • Extract the mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography (gradient elution with hexanes:ethyl acetate) to yield the desired aldol adduct.

2.2 Conversion to the β-Amino Acid Precursor

  • Rationale: The hydroxyl group of the aldol adduct is converted to a good leaving group (tosylate), which is then displaced by an azide nucleophile with inversion of configuration (SN2 reaction). The azide is subsequently reduced to the primary amine. This sequence efficiently introduces the amino group with the desired (R)-stereochemistry at the C3 position.

  • Procedure:

    • Tosylation: Dissolve the aldol adduct (~50.0 mmol) in anhydrous pyridine (150 mL) at 0 °C. Add p-toluenesulfonyl chloride (11.4 g, 60.0 mmol) portion-wise. Stir at 0 °C for 4 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with cold 1 M HCl, saturated NaHCO₃, and brine. Dry and concentrate to give the crude tosylate.

    • Azide Displacement: Dissolve the crude tosylate in anhydrous DMF (200 mL). Add sodium azide (9.75 g, 150.0 mmol) and heat the mixture to 60 °C for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate. Purify by column chromatography if necessary.

    • Reduction: Dissolve the azide intermediate in methanol (250 mL). Add 10% Pd/C (5 mol %). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the mixture through a pad of Celite, washing with methanol. Concentrate the filtrate to obtain the crude amino ester intermediate.

2.3 Deprotection and Isolation of the Final Product

  • Rationale: The chiral auxiliary is removed by hydrolysis with lithium hydroxide and hydrogen peroxide. The TBS protecting group on the phenol is then cleaved using a fluoride source, such as HF-pyridine, to yield the final product.

  • Procedure:

    • Auxiliary Removal: Dissolve the amino ester intermediate (~45.0 mmol) in a mixture of THF (200 mL) and water (50 mL) at 0 °C. Add 30% aqueous hydrogen peroxide (18.4 mL, 180 mmol), followed by an aqueous solution of lithium hydroxide (1.51 g, 63.0 mmol in 50 mL of water). Stir at 0 °C for 4 hours. Quench with aqueous sodium sulfite. Acidify with 1 M HCl to pH ~3 and extract with ethyl acetate. Dry and concentrate to obtain the N-Boc protected β-amino acid.

    • TBS Deprotection: Dissolve the crude product in THF (100 mL) in a plastic container. Cool to 0 °C and add HF-pyridine complex (10 mL) dropwise. Stir at room temperature for 2 hours. Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with ethyl acetate. Wash with water and brine, dry, and concentrate.

    • Purification: The final product can be purified by recrystallization or preparative HPLC to afford (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid.

Expected Results and Characterization

StepProductExpected Yield (%)Key Characterization Data
1.1Protected Aldehyde90-95¹H NMR, ¹³C NMR, HRMS
1.2N-Acetyl Oxazolidinone>95¹H NMR, ¹³C NMR
2.1Aldol Adduct80-90¹H NMR (diastereomeric ratio >95:5), ¹³C NMR, HRMS, [α]D
2.2Amino Ester Intermediate70-80 (3 steps)¹H NMR, ¹³C NMR, HRMS
2.3(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid75-85¹H NMR, ¹³C NMR, HRMS, [α]D, Chiral HPLC (enantiomeric excess >98%)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in aldol reaction (Step 2.1)Incomplete enolate formation or decomposition of the aldehyde.Ensure all reagents and solvents are anhydrous. Check the quality of Bu₂BOTf and DIPEA. Add the aldehyde slowly at -78 °C.
Poor diastereoselectivity in aldol reactionIncorrect reaction temperature or stoichiometry of reagents.Strictly maintain the temperature at -78 °C during the addition of the aldehyde. Use the correct equivalents of Bu₂BOTf and DIPEA.
Incomplete azide displacement (Step 2.2)Inefficient tosylate formation or steric hindrance.Ensure complete conversion to the tosylate. Increase the reaction time or temperature for the azide displacement.
Incomplete deprotection (Step 2.3)Insufficient deprotection reagent or short reaction time.Increase the amount of LiOH/H₂O₂ or HF-pyridine and monitor the reaction by TLC until completion.

Safety Precautions

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere in a fume hood.

  • Di-n-butylboron triflate and Acetyl Chloride: Corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not use with chlorinated solvents. Decontaminate glassware with sodium nitrite solution.

  • Hydrogen Fluoride-Pyridine: Extremely corrosive and toxic. Causes severe burns upon contact. Handle with extreme caution in a chemical fume hood using appropriate gloves and face shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Palomo, C., et al. (2015). Completely Stereocontrolled Aldol Reaction of Chiral β-Amino Acids. Organic Letters, 17(4), 944–947. [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • MDPI. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 18(6), 6259–6274. [Link]

  • National Center for Biotechnology Information. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. PubMed Central. [Link]

  • ACS Publications. (2004). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 69(19), 6489–6492. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. [Link]

  • National Center for Biotechnology Information. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. PubMed. [Link]

  • ResearchGate. (n.d.). Evans aldol reaction. Request PDF. [Link]

  • ResearchGate. (n.d.). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. Request PDF. [Link]

  • University of Wisconsin–Madison. (n.d.). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

Sources

Application

Application Note: Chromatographic Purification and Enantiomeric Resolution of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid

Executive Summary This application note details a robust, protecting-group-free chromatographic workflow for the enantiomeric resolution and analytical validation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, protecting-group-free chromatographic workflow for the enantiomeric resolution and analytical validation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. By coupling Preparative Supercritical Fluid Chromatography (SFC) with Ultra-High-Performance Liquid Chromatography (UHPLC), this protocol ensures high-throughput isolation and rigorous enantiomeric excess (ee) determination, addressing the unique physicochemical challenges of zwitterionic β -aryl amino acids.

Application Context & Scientific Rationale

Chiral β -amino acids, specifically β -aryl derivatives, are highly valued pharmacophores in drug discovery, frequently serving as key building blocks for peptidomimetics and small-molecule integrin antagonists (e.g., αv​β3​ and α5​β1​ inhibitors) (1)[1]. The target compound, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, presents a multifaceted chromatographic challenge. It possesses a zwitterionic backbone, a chiral center at the C3 position, and a phenolic hydroxyl group.

Historically, the purification of such compounds required pre-column derivatization (e.g., N-Boc protection) to suppress the zwitterionic charge and improve solubility in organic mobile phases. However, derivatization adds synthetic steps and risks partial racemization. This guide establishes a direct, underivatized separation strategy utilizing macrocyclic glycopeptide chiral selectors and optimized SFC co-solvents (2)[2].

Workflow & Mechanistic Diagrams

Workflow Racemate Racemic 3-Amino-3-(2-hydroxy- 5-methylphenyl)propanoic acid PrepSFC Preparative Chiral SFC (Amylose CSP / CO2 + MeOH + NH4OH) Racemate->PrepSFC EnantiomerR Target: (3R)-Enantiomer (Fraction 1) PrepSFC->EnantiomerR EnantiomerS Waste: (3S)-Enantiomer (Fraction 2) PrepSFC->EnantiomerS Analytical Analytical UHPLC (Teicoplanin CSP) Enantiomeric Excess (ee) > 99% EnantiomerR->Analytical

Figure 1. Integrated workflow for preparative SFC resolution and analytical UHPLC validation.

Protocol 1: Preparative Chiral Resolution via SFC

Expertise & Causality: Supercritical Fluid Chromatography (SFC) is the industry standard for preparative chiral resolution due to the high diffusivity and low viscosity of supercritical CO₂. However, underivatized amino acids exhibit poor solubility in CO₂ and tend to strongly adsorb onto stationary phases via ionic interactions. To mitigate this, a high percentage of a polar modifier (Methanol) combined with a basic additive (Ammonium Hydroxide) is utilized. The additive suppresses the ionization of the carboxylic acid and disrupts intermolecular hydrogen bonding, ensuring sharp peak shapes and high mass recovery (2)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid in Methanol at a concentration of 20 mg/mL. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE membrane.

  • System Equilibration: Flush the preparative SFC system with CO₂ and the co-solvent (Methanol containing 0.2% NH₄OH v/v). Equilibrate at a 65:35 ratio (CO₂:Co-solvent) until the baseline UV signal is stable.

  • Injection: Inject 500 µL (10 mg on-column load) onto an immobilized amylose-based chiral column (e.g., Chiralpak IG, 21.2 x 250 mm, 5 µm).

  • Elution: Run an isocratic method at a flow rate of 70 g/min . Maintain the Automated Back Pressure Regulator (ABPR) at 120 bar and the column oven at 35°C.

  • Fractionation & Recovery: Monitor UV absorbance at 230 nm and 280 nm. Collect fractions using threshold-based triggering. Rapidly evaporate the collected fractions under reduced pressure at 35°C to yield the isolated (3R) and (3S) enantiomers.

Protocol 2: Analytical Enantiomeric Purity Determination (UHPLC)

Expertise & Causality: To validate the enantiomeric excess (ee) of the recovered (3R)-fraction, an analytical UHPLC method using a Teicoplanin-based Chiral Stationary Phase (CSP) is employed. Teicoplanin is a macrocyclic glycopeptide that forms a chiral "basket" capable of multimodal recognition. It is exceptionally suited for underivatized amino acids because it leverages hydrogen bonding, π−π interactions with the methylphenyl ring, and steric inclusion (3)[3]. Operating the column in "Polar Ionic Mode" (Methanol with volatile ammonium salts) maximizes the ionic interactions between the zwitterion and the CSP, yielding baseline resolution (4)[4].

Mechanism Analyte (3R)-beta-Amino Acid (Zwitterion) CSP Teicoplanin CSP (Chiral Selector) Analyte->CSP Pi-Pi Interactions (Aryl ring) Analyte->CSP Hydrogen Bonding (Phenol, NH2, COOH) Analyte->CSP Steric Inclusion (Chiral Cavity)

Figure 2. Multimodal chiral recognition mechanism between the Teicoplanin CSP and the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the isolated (3R)-enantiomer in 50:50 Methanol:Water to a concentration of 0.5 mg/mL.

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Formate solution in 100% Methanol. Do not adjust the pH; the natural apparent pH is optimal for zwitterion-CSP binding (5)[5].

  • System Setup: Install a superficially porous Teicoplanin column (e.g., Agilent InfinityLab Poroshell 120 Chiral-T, 2.7 µm, 3.0 x 150 mm). Set the column compartment strictly to 25°C.

  • Execution: Run isocratically at 0.6 mL/min. Inject 2 µL of the sample.

  • Detection: Monitor via UV at 280 nm. Calculate the ee based on the relative peak areas of the (3R) and (3S) enantiomers.

Quantitative Data & Method Parameters

Table 1: Preparative SFC Method Parameters

ParameterSetting
Column Chiralpak IG (21.2 x 250 mm, 5 µm)
Mobile Phase 65% CO₂ / 35% Methanol (with 0.2% NH₄OH)
Flow Rate 70 g/min
ABPR Pressure 120 bar
Column Temperature 35°C
Detection UV 230 nm, 280 nm
Sample Load 10 mg per injection

Table 2: Analytical UHPLC Method Parameters

ParameterSetting
Column Poroshell 120 Chiral-T (3.0 x 150 mm, 2.7 µm)
Mobile Phase 100% Methanol with 10 mM Ammonium Formate
Flow Rate 0.6 mL/min
Column Temperature 25°C
Injection Volume 2 µL
Detection UV 280 nm
Expected Resolution ( Rs​ ) > 2.0

Troubleshooting & Self-Validating System Checks

  • Loss of Enantioselectivity in UHPLC: Teicoplanin columns are highly sensitive to temperature fluctuations. If resolution ( Rs​ ) drops below 1.5, verify that the column oven is actively maintaining 25°C. Elevated temperatures increase kinetic energy, disrupting the delicate hydrogen-bonding network required for chiral discrimination.

  • Peak Tailing in SFC: If the β -amino acid exhibits severe tailing (>1.8), it indicates secondary interactions between the phenolic hydroxyl group and the stationary phase. Increase the concentration of the basic additive (NH₄OH) in the co-solvent up to 0.5% to fully mask these interaction sites.

References

  • Title: WO2014015054A1 - Beta amino acid derivatives as integrin antagonists Source: Google Patents URL
  • Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis URL
  • Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids on Chirobiotic T and TAG Columns Source: ResearchGate URL
  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL
  • Title: Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns Source: Agilent Technologies URL

Sources

Method

Advanced Chromatographic Resolution and Purity Profiling of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid

Analyte Profiling and Analytical Challenges The target molecule, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, is a highly functionalized chiral β-amino acid. Developing a robust HPLC method for this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Analytical Challenges

The target molecule, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, is a highly functionalized chiral β-amino acid. Developing a robust HPLC method for this compound presents three distinct analytical challenges:

  • Zwitterionic Backbone: The presence of a primary aliphatic amine (pKa ~9.5) and a carboxylic acid (pKa ~3.0) renders the molecule highly polar and zwitterionic. Standard reversed-phase (RP) C18 columns fail to retain such underivatized polar analytes without the use of ion-pairing reagents, which suppress ionization and are incompatible with mass spectrometry (MS)[1].

  • Phenolic Moiety: The 2-hydroxy-5-methylphenyl group provides a strong UV chromophore but introduces secondary interactions (hydrogen bonding and π-π stacking) that can lead to severe peak tailing on residual silanols.

  • Stereocenter at C3: As a chiral intermediate, determining the enantiomeric excess (ee) of the (3R) configuration against its (3S) antipode is critical for drug development.

To address these challenges simultaneously, we bypass pre-column derivatization and utilize a Zwitterionic Cinchona Alkaloid-based Chiral Stationary Phase (CSP) operating in Polar Ionic Mode (PIM). This approach allows for the concurrent determination of chiral and achiral purity within a single analytical run, significantly reducing method validation efforts[2].

Mechanistic Rationale: The Zwitterionic Chiral Stationary Phase

Zwitterionic CSPs (such as CHIRALPAK® ZWIX(+)) feature a Cinchona alkaloid skeleton covalently bonded to a silica support. This selector is uniquely modified to contain both a strong cation-exchange (SCX) sulfonic acid group and a strong anion-exchange (SAX) quinuclidine moiety[3].

Causality of the Mobile Phase Design: In Polar Ionic Mode, the mobile phase consists of Methanol and Acetonitrile supplemented with specific acidic and basic additives (Formic Acid and Diethylamine).

  • Formic Acid (FA): Protonates the primary amine of the β-amino acid to form a cation ( NH3+​ ) and ensures the quinuclidine nitrogen on the CSP remains actively cationic.

  • Diethylamine (DEA): Deprotonates the carboxylic acid of the analyte to form an anion ( COO− ) and ensures the sulfonic acid on the CSP remains anionic.

This creates a synergistic "double ion-pairing" environment. The spatial arrangement of these charged groups on the chiral selector creates a highly stereospecific binding pocket. The (3R) enantiomer exhibits a different binding affinity than the (3S) enantiomer due to steric hindrance from the 2-hydroxy-5-methylphenyl ring during these simultaneous ion-exchange events.

Mechanism CSP ZWIX(+) Chiral Selector Cinchona Alkaloid Analyte (3R)-β-Amino Acid Zwitterionic State CSP->Analyte Anion Exchange (Quinuclidine N⁺ ··· COO⁻) CSP->Analyte Cation Exchange (Sulfonic Acid SO₃⁻ ··· NH₃⁺) CSP->Analyte π-π & Steric Interactions (Quinoline ··· Phenol Ring)

Fig 1: Synergistic double ion-pairing mechanism on a Zwitterionic Cinchona Alkaloid CSP.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating; the inclusion of specific system suitability criteria ensures that the thermodynamic equilibrium required for chiral recognition has been achieved before sample analysis.

Reagents & Materials
  • Column: CHIRALPAK® ZWIX(+) (150 mm × 4.0 mm, 3 µm particle size). Note: Macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC T) may serve as an orthogonal alternative for underivatized β-amino acids[4].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA) and Diethylamine (DEA).

Sample Preparation

Rationale: The analyte must be fully solvated in a matrix closely matching the mobile phase to prevent injection-solvent mismatch, which causes band broadening and poor enantiomeric resolution.

  • Accurately weigh 10.0 mg of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid.

  • Dissolve in 5.0 mL of MeOH/Water (50:50, v/v) containing 0.1% FA to ensure complete dissolution of the zwitterion.

  • Sonicate for 5 minutes at room temperature until visually clear.

  • Dilute a 500 µL aliquot with 500 µL of the prepared mobile phase (Section 3.3).

  • Filter through a 0.22 µm hydrophilic PTFE syringe filter directly into an amber HPLC vial.

Step-by-Step Execution
  • System Purge: Purge the HPLC lines with the mobile phase for 10 minutes at 2.0 mL/min (bypassing the column) to remove any residual aqueous buffers that could precipitate in high organic concentrations.

  • Equilibration: Connect the ZWIX(+) column and equilibrate at 0.6 mL/min for at least 45 column volumes (approx. 60 minutes). Critical Step: Zwitterionic columns require extensive equilibration to establish the ionic gradient within the stationary phase pores.

  • Blank Injection: Inject 5 µL of the sample diluent. Ensure a stable baseline and the absence of ghost peaks at the expected retention time.

  • System Suitability Test (SST): Inject a racemic standard of the β-amino acid (or a spiked sample containing 1% of the (3S)-enantiomer). Verify that the resolution ( Rs​ ) between the (3R) and (3S) peaks meets the criteria in Table 2.

  • Sample Analysis: Inject the prepared sample and monitor the eluent using orthogonal detection.

Workflow Step1 1. Sample Preparation (Dissolution in MeOH/H₂O) Step2 2. Column Equilibration (Polar Ionic Mode Mobile Phase) Step1->Step2 Step3 3. Isocratic Elution (Flow: 0.6 mL/min, Temp: 25°C) Step2->Step3 Step4 4. Dual Detection (UV-Vis at 275 nm & ESI-MS) Step3->Step4

Fig 2: Step-by-step analytical workflow for the HPLC analysis of the target β-amino acid.

Data Presentation and System Suitability

To ensure the trustworthiness of the analytical run, the following quantitative parameters and conditions must be strictly adhered to.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column CHIRALPAK® ZWIX(+) (150 x 4.0 mm, 3 µm)Zwitterionic CSP optimal for underivatized β-amino acids.
Mobile Phase MeOH / ACN / H₂O (49:49:2, v/v/v)Balances analyte solubility and ion-exchange kinetics.
Additives 50 mM Formic Acid + 25 mM DiethylamineEstablishes the required double ion-pairing mechanism.
Flow Rate 0.6 mL/minAllows sufficient residence time for chiral recognition.
Column Temp 25 °CLower temperatures thermodynamically enhance enantiomeric resolution.
Injection Vol 5 µLPrevents column overloading and subsequent band broadening.
Detection UV at 275 nm; ESI-MS (Positive)Targets the phenolic chromophore and confirms exact mass.

Table 2: System Suitability Parameters (Self-Validation Criteria)

ParameterTarget SpecificationCorrective Action if Failed
Retention Time (3R) ~ 8.5 minutes (± 0.5 min)Verify mobile phase additive preparation and pump accuracy.
Resolution ( Rs​ ) ≥ 2.0 (Baseline separation)Decrease column temperature to 20 °C to improve selectivity.
Tailing Factor ( Tf​ ) ≤ 1.5Increase Diethylamine concentration slightly to mask silanols.
Theoretical Plates (N) > 5,000Replace the column or check the system for excessive void volume.
%RSD of Area ≤ 2.0% (n=5 injections)Check autosampler syringe integrity and sample solubility.

Detection and Orthogonal Validation

While UV detection at 275 nm is optimal for capturing the absorbance of the phenolic chromophore, coupling the system to an Electrospray Ionization Mass Spectrometer (ESI-MS) provides orthogonal mass confirmation. The highly volatile nature of Formic Acid and Diethylamine in the mobile phase makes this method entirely MS-compatible[1]. The target analyte will be detected in positive ion mode as the [M+H]+ adduct at m/z 196.2 (calculated for C10​H13​NO3​ ).

References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Reporter. 1

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry (SCIRP). 2

  • Liquid chromatographic enantioseparation of limonene-based carbocyclic β-amino acids on zwitterionic Cinchona alkaloid based chiral stationary phases. Journal of Separation Science (ResearchGate). 3

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia (ResearchGate). 4

Sources

Application

Application Note: Chiral Separation of 3-Amino-3-(aryl)propanoic Acid Enantiomers

Executive Summary The enantioseparation of β-amino acids, specifically 3-amino-3-(aryl)propanoic acids, is a critical analytical bottleneck in modern drug development. These compounds serve as foundational chiral buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioseparation of β-amino acids, specifically 3-amino-3-(aryl)propanoic acids, is a critical analytical bottleneck in modern drug development. These compounds serve as foundational chiral building blocks for peptidomimetics, β-lactams, and active pharmaceutical ingredients (APIs) such as the selective serotonin reuptake inhibitor (SSRI) Dapoxetine. Because the pharmacological efficacy of these APIs is strictly stereodependent, achieving baseline resolution of their racemic precursors is mandatory. This application note details a robust, direct high-performance liquid chromatography (HPLC) methodology for resolving these zwitterionic enantiomers without the need for pre-column derivatization.

Mechanistic Rationale for Enantioseparation

Traditionally, the highly polar and zwitterionic nature of β-amino acids necessitated cumbersome derivatization (e.g., using Boc-anhydride) to mask the amine or carboxylic acid groups, allowing separation on standard polysaccharide-based reversed-phase columns. However, derivatization introduces variability, increases sample preparation time, and risks stereochemical distortion.

To achieve direct separation, the analytical system must exploit the zwitterionic nature of the analyte.

  • Zwitterionic Chiral Stationary Phases (CSPs): Cinchona alkaloid-based zwitterionic CSPs (e.g., Chiralpak ZWIX(+) and ZWIX(-)) are the gold standard for this application. These columns feature a chiral anion-exchange site (a quinuclidine nitrogen) and a cation-exchange site (a sulfonic acid group). Enantiorecognition is driven by a "double ion-pairing" mechanism: the CSP's quinuclidine nitrogen interacts with the analyte's carboxylate, while the CSP's sulfonic acid interacts with the analyte's protonated amine (). The aryl group of the 3-amino-3-(aryl)propanoic acid provides essential π-π stacking and steric bulk, locking the preferred enantiomer into a more stable transient diastereomeric complex.

  • Macrocyclic Antibiotic CSPs: Alternatively, columns like Chirobiotic T (Teicoplanin-based) can be employed. These rely on a complex network of hydrogen bonding, π-π interactions, and steric inclusion cavities. While effective, they generally offer lower resolution for sterically hindered aryl-substituted β-amino acids compared to zwitterionic CSPs ().

Separation Workflow

G Start Racemic 3-Amino-3-(aryl)propanoic Acid Prep Sample Preparation (Direct Analysis Preferred) Start->Prep CSP Chiral Stationary Phase (CSP) Selection Prep->CSP ZWIX Cinchona Alkaloid Zwitterionic (Chiralpak ZWIX+ / ZWIX-) CSP->ZWIX Chiro Macrocyclic Antibiotic (Chirobiotic T) CSP->Chiro MP_ZWIX Polar-Ionic Mode (MeOH/MeCN + FA/DEA) ZWIX->MP_ZWIX MP_Chiro Hydro-Organic Mode (H2O/MeOH + NH4OAc) Chiro->MP_Chiro Detect UV/Vis (210 nm) or MS Detection MP_ZWIX->Detect MP_Chiro->Detect

Workflow for the chiral HPLC separation of β-amino acids.

Validated Experimental Protocols

Direct Separation via Zwitterionic CSP (Primary Method)

This protocol utilizes a polar-ionic mobile phase to modulate the ion-exchange interactions between the analyte and the ZWIX CSP.

Materials & Reagents:

  • Column: Chiralpak ZWIX(+) or ZWIX(-), 150 × 4.0 mm, 3 µm particle size.

  • Mobile Phase: Methanol/Acetonitrile (50:50, v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

  • Sample Solvent: Methanol (HPLC grade).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add exactly 1.88 mL of Formic Acid (98%) and 2.58 mL of Diethylamine (≥99.5%) to 500 mL of Methanol. Mix thoroughly, then add 500 mL of Acetonitrile. Sonicate for 10 minutes to degas.

  • Sample Preparation: Dissolve the racemic 3-amino-3-(aryl)propanoic acid in pure Methanol to achieve a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV absorbance at 210 nm or 215 nm (depending on the specific aryl chromophore).

  • Equilibration: Flush the column with the mobile phase for at least 30 column volumes (approx. 45 minutes) until the baseline is completely stable. Zwitterionic columns require longer equilibration times to stabilize the ionic layer.

System Suitability & Self-Validation

To ensure the protocol acts as a self-validating system, researchers must utilize the pseudo-enantiomeric nature of the ZWIX(+) and ZWIX(-) columns ().

  • Validation Rule: A true chiral separation is validated when the elution order of the enantiomers completely reverses upon switching from the ZWIX(+) to the ZWIX(-) column under identical mobile phase conditions. If a peak does not reverse its relative retention time, it must be flagged as an achiral impurity rather than an enantiomer.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥ 1.5; Tailing factor ( Tf​ ) ≤ 1.5; Capacity factor ( k1​ ) ≥ 1.0.

Quantitative Data & Chromatographic Performance

The following table summarizes the expected chromatographic performance for various aryl-substituted β3-amino acids using the optimized protocols described above.

AnalyteColumnCapacity Factor 1 ( k1​ )Capacity Factor 2 ( k2​ )Selectivity ( α )Resolution ( Rs​ )
3-Amino-3-phenylpropanoic acidZWIX(+)2.453.101.273.5
3-Amino-3-(4-fluorophenyl)propanoic acidZWIX(+)2.603.451.334.1
3-Amino-3-(4-methoxyphenyl)propanoic acidZWIX(+)2.853.561.253.2
3-Amino-3-phenylpropanoic acidChirobiotic T1.802.101.171.9

Note: Data represents typical values obtained under standard polar-ionic (ZWIX) and hydro-organic (Chirobiotic T) modes.

Optimization & Troubleshooting (Causality Analysis)

Successful chiral separation requires an understanding of the thermodynamic and ionic forces at play. Do not blindly adjust parameters; instead, follow these causal relationships:

  • Causality of the Acid/Base Ratio: In polar-ionic mode, the ratio of Formic Acid to Diethylamine dictates the ionization state. The stoichiometric excess of FA (50 mM) over DEA (25 mM) establishes a slightly acidic apparent pH ( pH∗ ) in the methanolic mobile phase. This specific ratio ensures that the sulfonic acid group on the ZWIX CSP remains deprotonated (anionic) while the quinuclidine nitrogen remains protonated (cationic). This perfectly mirrors the zwitterionic state of the β-amino acid, maximizing double-ionic coordination. Troubleshooting: If retention times drop drastically, the acid concentration is likely too high, causing protonation of the analyte's carboxylate group and breaking the anion-exchange interaction.

  • Causality of Methanol vs. Acetonitrile: Methanol acts as a protic solvent that heavily solvates the ions, weakening the ionic interactions between the analyte and the CSP. Acetonitrile is aprotic. Troubleshooting: If resolution is poor or retention is too low, increasing the proportion of Acetonitrile (e.g., to 70:30 MeCN:MeOH) will strip the solvation shell, enhancing the strength of the ion-pairing and thereby increasing both retention times and enantioselectivity.

  • Temperature Effects: Chiral recognition is an enthalpically driven process. According to the van't Hoff equation, lowering the column temperature (e.g., from 25 °C to 15 °C) restricts the conformational flexibility of the analyte, strengthening the transient diastereomeric complex and generally increasing the selectivity ( α ). However, this comes at the cost of broader peaks due to slower mass transfer.

References

  • Title: High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Source: Amino Acids (PubMed) URL: [Link]

  • Title: Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Source: Journal of Chromatography A (PMC) URL: [Link]

  • Title: Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase. Source: Journal of Chromatography A (PubMed) URL: [Link]

Method

Advanced Application Note: Incorporation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide chemists, structural biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the successful incorporation of the highly hindered, pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide chemists, structural biologists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the successful incorporation of the highly hindered, phenolic β3 -amino acid, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, into synthetic peptide sequences and foldamers.

Mechanistic Rationale & Chemical Dynamics

The molecule (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a specialized β3 -amino acid featuring an ortho-cresol-derived side chain. Its incorporation into peptide backbones is highly sought after for the development of proteolytic-resistant peptidomimetics and β -peptide foldamers[1]. However, utilizing this building block in standard Fmoc-SPPS presents two distinct chemical bottlenecks that must be mechanistically managed.

The β3 -Steric Bottleneck

Unlike α -amino acids, β -amino acids possess an additional methylene group in their backbone, which increases the degrees of freedom and entropically disfavors the transition state required for amide bond formation[2]. Furthermore, because the bulky (2-hydroxy-5-methylphenyl) group is located at the β -carbon (C3) alongside the amine, the N-terminal nucleophile is severely sterically shielded. While coupling this amino acid onto the growing chain is relatively straightforward (as the electrophilic C1 carboxyl is unhindered), coupling the subsequent amino acid onto its highly hindered β3 -amine requires aggressive activation strategies[3].

The Phenolic Nucleophile & Orthogonal Protection

The side chain contains a phenolic hydroxyl group ortho to the β -carbon attachment point. If left unprotected, this electron-rich hydroxyl acts as a potent nucleophile during coupling cycles. Activated acyl donors will preferentially attack the phenol, leading to irreversible O-acylation and the formation of branched or esterified peptide byproducts[4].

To enforce chemoselectivity, the phenolic hydroxyl must be masked using a tert-butyl (tBu) protecting group[5]. The active building block for SPPS is therefore Fmoc-(3R)-3-amino-3-(2-tert-butoxy-5-methylphenyl)propanoic acid (abbreviated herein as Fmoc- β3 -Ahmp(tBu)-OH ).

Side_Reactions A Unprotected Phenolic -OH C O-Acylation (Esterification) A->C Nucleophilic Attack B Activated Next AA B->C G N-Acylation (Target Amide) B->G Forced to Amine D Branched Peptide (Irreversible) C->D E tBu-Protected Phenolic -OtBu F Steric Shielding E->F Blocks O-Acylation F->G

Fig 1: Mechanistic pathway of O-acylation vs. protected N-acylation in SPPS.

Reagent Selection & Quantitative Data

To overcome the steric shielding of the β3 -amine, standard HBTU/DIPEA activation is insufficient. We must employ reagents that stabilize the highly energetic transition state. HATU, in combination with HOAt, provides superior activation due to the neighboring group participation of the pyridine nitrogen in HOAt, which accelerates the aminolysis of the active ester[2].

Table 1: Coupling Reagent Matrix for β3 -Ahmp Elongation

Coupling SystemActivation MechanismEfficacy on β3 -AmineEpimerization RiskRecommendation
HBTU / DIPEA Benzotriazole active esterLow (<40% yield)ModerateNot Recommended
DIC / Oxyma Hydrogen-bonded esterHigh (~85% yield)Very LowExcellent for primary coupling
HATU / HOAt Azabenzotriazole active esterVery High (>95% yield)Low (with collidine)Optimal for difficult elongations

Self-Validating Experimental Protocols

The following protocols establish a self-validating workflow. Every critical junction includes a verification step to ensure the integrity of the synthesis before proceeding.

Protocol A: Incorporation of Fmoc- β3 -Ahmp(tBu)-OH onto the Peptidyl-Resin

Causality: Because the carboxyl group of the β3 -amino acid is unhindered, standard coupling conditions are sufficient.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (loading ~0.4 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 0.3 mmol (3 equiv) of Fmoc- β3 -Ahmp(tBu)-OH and 0.3 mmol of Oxyma Pure in 2 mL DMF. Add 0.3 mmol of DIC. Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. Wash the resin with DMF and DCM.

Protocol B: Elongation onto the Hindered β3 -Amine (The Bottleneck)

Causality: The extreme steric bulk of the adjacent ortho-tBu-cresol group requires a dual-reagent double-coupling strategy to force the reaction to completion without forming stable, unreactive intermediates.

  • Fmoc Deprotection: Remove the Fmoc group from the β3 -Ahmp residue using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5x).

  • Primary Coupling (HATU/HOAt):

    • Dissolve 0.4 mmol (4 equiv) of the next Fmoc-amino acid, 0.4 mmol HATU, and 0.4 mmol HOAt in minimal DMF.

    • Add 0.8 mmol of DIPEA (or 2,4,6-trimethylcollidine to minimize epimerization).

    • Add to resin and agitate for 90 minutes at room temperature (or 15 mins at 75°C via microwave).

  • Secondary Coupling (DIC/Oxyma):

    • Drain the reaction vessel (do not wash).

    • Immediately add a fresh pre-activated mixture of the next Fmoc-amino acid (3 equiv), DIC (3 equiv), and Oxyma (3 equiv). Agitate for an additional 60 minutes.

  • Self-Validation (Micro-Cleavage):

    • Withdraw ~1 mg of resin. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

    • Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in MeCN/H2O.

    • Analyze via LC-MS. Do not proceed to the next cycle unless the mass of the elongated peptide is confirmed.

Elongation_Workflow A Peptidyl-Resin with Terminal β³-Amine B Fmoc Deprotection (20% Piperidine) A->B C Activation of Next AA (HATU/HOAt, 4 equiv) B->C D Primary Coupling (90 min RT or 75°C MW) C->D E Micro-Cleavage & LC-MS (Self-Validation) D->E F Secondary Coupling (DIC/Oxyma, 60 min RT) E->F Mass Incorrect (Incomplete) G Capping (Ac2O/DIPEA) E->G Mass Correct (Complete) F->E

Fig 2: Optimized SPPS elongation workflow for sterically hindered β³-amines.

Protocol C: Global Cleavage and Electrophilic Scavenging

Causality: During global deprotection, the tert-butyl group protecting the phenolic hydroxyl is cleaved, generating a highly reactive tert-butyl carbocation. Because the 5-methylphenol side chain is highly electron-rich, it is extremely susceptible to intramolecular or intermolecular Friedel-Crafts alkylation by these carbocations. A specialized cleavage cocktail containing high concentrations of aromatic scavengers is mandatory.

Table 2: Cleavage Cocktail Formulations for Electron-Rich Phenolic Peptides

Cocktail NameComposition (v/v)Scavenging MechanismSuitability for β3 -Ahmp
Standard TFA TFA / TIS / H2O (95:2.5:2.5)Hydride donation (TIS)Poor (High risk of cresol alkylation)
Reagent K TFA / Phenol / H2O / Thioanisole / EDT (82.5:5:5:5:2.5)Sacrificial aromatic ring (Phenol) + Soft nucleophilesHigh (Excellent protection of the cresol ring)
Reagent B TFA / Phenol / H2O / TIPS (88:5:5:2)Synergistic hydride donation and aromatic scavengingOptimal (Non-odorous, highly effective for tBu)

Cleavage Steps:

  • Wash the final peptidyl-resin with DCM (5x) and dry under a vacuum for 2 hours.

  • Add Reagent B (10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.

  • Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice more with cold ether to remove residual phenol and scavengers.

  • Lyophilize the resulting powder prior to preparative RP-HPLC purification.

References

  • An In-depth Technical Guide to Fmoc-beta-D-HomoGlu-OtBu Source: Benchchem URL:[2]

  • β-Peptoid Foldamers at Last | Accounts of Chemical Research Source: ACS Publications URL:[1]

  • Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection Source: ACS Publications URL:[4]

  • Protecting group - Wikipedia Source: Wikipedia URL:[5]

  • Optimal Anchoring of a Urea-based Foldamer Inhibitor of ASF1 Histone Chaperone Through Backbone Plasticity Source: ChemRxiv URL:[3]

Sources

Application

Application Notes and Protocols: Derivatization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid for Bioassays

Introduction (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral amino acid derivative with significant potential in biomedical research and drug development.[1] Its structure, featuring a stereocenter an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral amino acid derivative with significant potential in biomedical research and drug development.[1] Its structure, featuring a stereocenter and a phenolic hydroxyl group, makes it a candidate for various biological activities.[1] However, to effectively study its biological interactions, cellular uptake, and pharmacokinetic profile, derivatization is often a necessary prerequisite. This document provides a comprehensive guide to the derivatization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid for use in a range of bioassays.

The primary objectives of derivatizing this molecule are to:

  • Enhance Detectability: Introduce a chromophore or fluorophore to enable sensitive detection by spectrophotometry, fluorimetry, or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Improve Chromatographic Separation: Modify the molecule's polarity and volatility for better resolution in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).[3][4]

  • Facilitate Chiral Resolution: Create diastereomers that can be separated on achiral stationary phases, allowing for the quantification of individual enantiomers.[5]

  • Enable Cellular Imaging: Attach fluorescent probes to visualize the compound's localization and transport within living cells.[][7]

This guide will detail several robust derivatization strategies, providing step-by-step protocols and explaining the rationale behind the selection of specific reagents and methodologies.

Core Principles of Derivatization for Bioassays

The derivatization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid leverages the reactivity of its three primary functional groups: the primary amine, the carboxylic acid, and the phenolic hydroxyl group. The choice of derivatization strategy depends on the specific requirements of the bioassay.

Key Considerations for Method Selection:
ConsiderationRationale
Analyte Stability The derivatization reaction should not lead to degradation or racemization of the chiral center.
Reaction Efficiency The reaction should proceed to completion with high yield to ensure accurate quantification.
Derivative Stability The resulting derivative must be stable under the conditions of the bioassay and analytical separation.
Assay Compatibility The derivatization reagent and byproducts should not interfere with the biological system or analytical instrumentation.
Availability of Reagents Commercially available and well-characterized derivatization agents are preferred for reproducibility.
Derivatization Strategies Overview

Here, we present three primary strategies for the derivatization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, each tailored for different bioanalytical applications.

Figure 1: Overview of derivatization strategies for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid and their primary applications.

Protocol 1: Fluorescent Labeling for Cellular Imaging and Quantification

Fluorescent labeling is a powerful technique for visualizing the uptake, distribution, and transport of molecules in living cells.[][8] By covalently attaching a fluorophore to the primary amine of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, we can create a probe for real-time imaging and fluorescence-based quantification.[][9]

Principle:

This protocol utilizes 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a widely used reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives.[10][11] The reaction is rapid and proceeds under mild conditions, making it suitable for biological samples.[12][13]

Materials:
  • (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid standard

  • AccQ•Tag™ Ultra Derivatization Kit (or equivalent AQC reagent)

  • Borate buffer (0.2 M, pH 8.8)

  • Acetonitrile (HPLC grade)

  • Milli-Q water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Heating block or water bath

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare a stock solution of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (e.g., 1 mM) in a suitable solvent (e.g., 20% acetonitrile in water).

    • For cellular uptake studies, lyse the cells and deproteinize the lysate (e.g., by methanol precipitation or ultrafiltration). Reconstitute the extract in the reaction buffer.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 10 µL of the sample or standard with 70 µL of borate buffer.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately for 30 seconds.

    • Heat the mixture at 55°C for 10 minutes.

  • Analysis by UHPLC-UV/Fluorescence:

    • After cooling to room temperature, the sample is ready for injection into a UHPLC system equipped with a UV or fluorescence detector.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the derivatized analyte from reagent byproducts and other matrix components.

      • Detection: UV at 260 nm or Fluorescence (Excitation: 250 nm, Emission: 395 nm).

Causality and Self-Validation:
  • Why Borate Buffer (pH 8.8)? The AQC reaction with primary amines is most efficient under slightly basic conditions.[14] This pH ensures the deprotonation of the amino group, enhancing its nucleophilicity.

  • Why Heat at 55°C? Gentle heating accelerates the reaction rate, ensuring complete derivatization within a short timeframe.

  • Internal Validation: A calibration curve should be prepared using derivatized standards of known concentrations. The linearity of the curve (R² > 0.99) validates the quantitative accuracy of the method. Spiking known amounts of the standard into a sample matrix and assessing recovery can validate the method's accuracy in a complex sample.

Protocol 2: Chiral Derivatization for Enantiomeric Purity Analysis

Determining the enantiomeric purity of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is crucial, as different enantiomers can exhibit distinct biological activities. This protocol employs a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[5]

Principle:

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is a chiral derivatizing agent that reacts with the primary amine of amino acids.[15] The reaction of (3R)- and (3S)- enantiomers with L-FDAA will produce two diastereomers, (L-FDAA)-(3R)-amino acid and (L-FDAA)-(3S)-amino acid, which have different physicochemical properties and can be resolved chromatographically.[15]

Materials:
  • (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid sample

  • Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • Microcentrifuge tubes

  • Heating block

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve a known amount of the amino acid sample in 100 µL of water.

  • Derivatization Reaction:

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Add 40 µL of 1 M sodium bicarbonate.

    • Vortex and heat at 40°C for 1 hour.

  • Reaction Quenching:

    • After cooling, add 20 µL of 2 M HCl to neutralize the reaction mixture.

    • Evaporate the acetone under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

  • Analysis by HPLC-UV:

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).

      • Detection: UV at 340 nm.

Workflow Diagram:

ChiralDerivatizationWorkflow Sample Amino Acid Sample ((3R) and (3S) enantiomers) Reagent Add FDAA (Marfey's Reagent) & NaHCO3 Sample->Reagent Reaction Heat at 40°C for 1 hour Reagent->Reaction Quench Neutralize with HCl Reaction->Quench Analysis HPLC-UV Analysis (Achiral Column) Quench->Analysis Result Separated Diastereomer Peaks Analysis->Result

Figure 2: Workflow for chiral derivatization of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid using FDAA.

Causality and Self-Validation:
  • Why FDAA? FDAA provides a chromophore (dinitrophenyl group) for sensitive UV detection and creates diastereomers with significant differences in retention times on reversed-phase columns.[15]

  • Why Bicarbonate and HCl? The reaction requires a basic pH for the nucleophilic attack of the amine on FDAA. The final addition of acid stops the reaction and ensures the carboxylic acid groups are protonated for better retention in reversed-phase chromatography.

  • Method Validation: The elution order of the diastereomers should be confirmed using pure standards of the (3R) and (3S) enantiomers. The peak area ratio directly corresponds to the enantiomeric ratio in the sample.

Protocol 3: Multi-Functional Derivatization for Enhanced LC-MS/MS Sensitivity

For highly sensitive and specific quantification in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[3][] Derivatization can be employed to improve the chromatographic retention of this polar molecule on reversed-phase columns and to enhance its ionization efficiency in the mass spectrometer.

Principle:

This protocol involves the derivatization of the amino, carboxyl, and phenolic hydroxyl groups with 1-bromobutane.[17] This butylation increases the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography. It also introduces a readily ionizable group, improving sensitivity in positive ion electrospray ionization (ESI) mode.[17]

Materials:
  • (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid sample/standard

  • 1-Bromobutane

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Microcentrifuge tubes with screw caps

  • Heating block

Step-by-Step Protocol:
  • Sample Preparation:

    • Lyophilize the aqueous sample or standard to dryness in a screw-cap microcentrifuge tube.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of acetonitrile, 10 µL of DIPEA, and 10 µL of 1-bromobutane.

    • Seal the tube tightly and vortex.

    • Heat at 60°C for 30 minutes.

  • Sample Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent and excess reagents under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Analysis by LC-MS/MS:

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column

      • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

      • Transitions: The precursor ion will be the [M+H]+ of the tri-butylated derivative. Product ions will correspond to characteristic fragments, which need to be optimized by direct infusion of the derivatized standard.

Causality and Self-Validation:
  • Why 1-Bromobutane and DIPEA? 1-Bromobutane is an effective alkylating agent for amines, carboxylic acids, and phenols. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

  • Why Dry Conditions? Water can compete with the analyte for the derivatizing reagent, reducing the reaction efficiency.

  • Method Validation: A stable isotope-labeled internal standard (e.g., using deuterated 1-bromobutane) should be used to account for matrix effects and variations in derivatization efficiency and instrument response. The use of an internal standard is a key self-validating aspect of quantitative LC-MS/MS methods.[17]

Summary of Derivatization Methods

MethodReagentFunctional Group TargetedPrimary ApplicationKey Advantages
Fluorescent Labeling 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary AmineCellular Imaging, Fluorescence QuantificationHigh sensitivity, mild reaction conditions, compatible with live-cell studies.[][11]
Chiral Derivatization Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Primary AmineEnantiomeric Purity AnalysisAllows separation on achiral columns, sensitive UV detection.[15]
Multi-Functional Derivatization 1-BromobutaneAmine, Carboxyl, Phenolic HydroxylHigh-Sensitivity LC-MS/MS QuantificationImproves chromatographic retention and ionization efficiency.[17]

References

  • Sino Biological. (n.d.). Protein Labeling Techniques. [Link]

  • Werner, A., et al. (n.d.). Optimized Chiral Separation of 20 Amino Acids Derivatized with 9-Fluorenylmethyl Chloroformate Using Cyclodextrins as. Analytical Chemistry. [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1965-73. [Link]

  • Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Yuan, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6598. [Link]

  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 14(1), 133-141. [Link]

  • Food Chemistry & Safety Research Unit. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Wageningen University & Research. [Link]

  • Ilisz, I., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. [Link]

  • Jira, T., et al. (2008). Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. Current Pharmaceutical Analysis, 4(1), 16-23. [Link]

  • de-Almeida, F., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(13), 1709-1717. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(24), 17290. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 856. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15014. [Link]

  • Koga, H., et al. (1996). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Bioorganic & Medicinal Chemistry Letters, 6(16), 1953-1958. [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Gecse, A., et al. (2020). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules, 25(22), 5462. [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for chiral separation of beta-amino acids

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of resolving β-amino acid enantiomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of resolving β-amino acid enantiomers. Unlike α-amino acids, the additional methylene group in the backbone of β-amino acids increases conformational flexibility, which inherently complicates chiral recognition mechanisms. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) workflows.

Strategic Workflow for Chiral Method Development

G A Racemic β-Amino Acid B Direct Separation (Chiral Stationary Phases) A->B C Indirect Separation (Pre-column Derivatization) A->C D Crown Ether CSP (Requires Primary Amine) B->D E Teicoplanin CSP (Zwitterionic Recognition) B->E F Cyclodextrin CSP/CE (Dansylation/Derivs) C->F G Mobile Phase Optimization (pH, Additives, Temp) D->G E->G F->G H High-Resolution Enantiomeric Separation G->H

Decision matrix for β-amino acid chiral separation strategies.

Troubleshooting Guides & FAQs

Q1: I am using a Crown Ether CSP (e.g., CROWNPAK CR(+)) for a β-amino acid, but I am observing co-elution and broad peaks. How can I restore enantioselectivity? A1: Crown ether chiral stationary phases, such as those utilizing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, operate via a highly specific inclusion mechanism[1][2]. The primary amine of the β-amino acid must be fully protonated (-NH3+) to enter the crown ether cavity and form three simultaneous hydrogen bonds[1].

  • Causality & Fix: Co-elution indicates a failure in this host-guest complexation, almost always due to insufficient mobile phase acidity. You must use a strongly acidic mobile phase, typically 0.05% to 0.1% perchloric acid (HClO4) or trifluoroacetic acid (TFA) in water, to ensure the pH remains well below the analyte's pKa[3].

  • Thermodynamic Control: The chiral recognition process in crown ethers is highly exothermic. If resolution remains poor after pH adjustment, lower your column temperature. Dropping the temperature to 15 °C (or lower) thermodynamically stabilizes the diastereomeric inclusion complexes, drastically improving resolution[3].

Q2: My target β-amino acid lacks a primary amine (e.g., cyclic structures like homoproline). Crown ether columns fail completely. What is the alternative? A2: Because crown ether CSPs strictly require a primary amino group for recognition, they are entirely ineffective for secondary amines or N-alkylated β-amino acids[1]. You have two primary alternatives:

  • Macrocyclic Glycopeptide CSPs: Switch to a Teicoplanin-based column (e.g., Chirobiotic T). Teicoplanin provides a complex chiral "basket" utilizing steric hindrance from its sugar moieties, hydrogen bonding, and pi-pi interactions, making it highly effective for underivatized β-amino acids[4].

  • Pre-column Derivatization: For challenging cyclic β-amino acids (such as homopipecolic acid), derivatizing the secondary amine with Dansyl chloride followed by separation on a Cyclodextrin-modified CSP or via Capillary Electrophoresis (CE) is a proven, high-sensitivity approach[5].

Q3: I am using a Teicoplanin-based column (Chirobiotic T) in reversed-phase mode, but peak tailing is severe. Why? A3: Teicoplanin is a zwitterionic chiral selector. When operated in standard reversed-phase mode (e.g., Water/Methanol without buffers), secondary electrostatic interactions between the analyte and unshielded silanol groups on the silica support, or mismatched ionic states on the glycopeptide itself, cause severe tailing[4][6].

  • Causality & Fix: Transition to the Polar Ionic Mode . Use 100% Methanol supplemented with volatile acid/base modifiers (e.g., 0.1% acetic acid and 0.1% triethylamine, or ammonium formate)[6]. The acid/base ratio controls the ionization state of both the analyte and the CSP, effectively masking non-specific silica interactions and facilitating rapid mass transfer, which sharpens peaks and improves resolution[6].

Quantitative Data: CSP Selection Matrix

Chiral Stationary Phase (CSP)Analyte RequirementPrimary Recognition MechanismOptimal Mobile PhaseTemperature Effect
Crown Ether (e.g., CR(+))Primary Amine strictly required[1]Host-guest cavity inclusion, H-bonding[1]Aqueous acidic (0.05% HClO4 or TFA)[3]Lower temp (15°C) increases resolution[3]
Teicoplanin (Chirobiotic T)Primary or Secondary Amines[4]Steric hindrance, pi-pi, H-bonding[4]Polar Ionic Mode (MeOH + Acid/Base)[6]Variable; optimize per analyte[6]
Cyclodextrin (β-CD / γ-CD)Derivatized Amines (e.g., Dansylated)[5]Hydrophobic inclusion, surface H-bonding[5]Reversed-Phase or CE Buffer (pH 6.0)[5]Moderate (25°C)[5]

Self-Validating Experimental Protocols

Protocol 1: Direct HPLC Separation of Primary β-Amino Acids via Crown Ether CSP

This protocol utilizes thermodynamic control and pH manipulation to ensure self-validating baseline resolution of primary β-amino acids[2][3].

  • System Preparation: Flush the HPLC system with HPLC-grade water to remove any organic solvents or incompatible buffers.

  • Mobile Phase Formulation: Prepare an aqueous solution of 0.05% (v/v) Perchloric Acid (HClO4). Degas thoroughly via sonication. Causality: The low pH ensures complete protonation of the β-amino group, a prerequisite for cavity inclusion.

  • Column Equilibration: Install a (+)-(18-crown-6)-tetracarboxylic acid-based column (e.g., CROWNPAK CR(+)). Equilibrate with the mobile phase at a flow rate of 0.3 to 0.5 mL/min until the baseline is stable.

  • Temperature Control: Set the column compartment to 15 °C[3]. Validation Check: If resolution (Rs) is < 1.5, drop the temperature to 10 °C to increase the thermodynamic stability of the complex.

  • Injection & Detection: Inject 10 μL of the racemic mixture (approx. 0.1 mg/mL). Monitor via UV detection at 200–210 nm[3].

Protocol 2: Indirect Separation of Cyclic β-Amino Acids via Dansylation

For secondary β-amino acids (e.g., homoproline), direct separation is often impossible. This protocol uses pre-column derivatization and cyclodextrin-modified separation[5].

  • Derivatization: Dissolve the racemic β-amino acid sample in a sodium carbonate buffer (pH 9.0). Add a molar excess of Dansyl chloride dissolved in acetone.

  • Reaction: Incubate the mixture in the dark at 40 °C for 1 hour. Quench the reaction with a small volume of methylamine.

  • Extraction: Extract the dansylated derivatives using solid-phase extraction (SPE) or liquid-liquid extraction to remove excess reagents[5].

  • Separation (CE Method): Prepare a background electrolyte (BGE) of 20 mM NaH2PO4 adjusted to pH 6.0. Add a chiral selector such as 4 mM mono-(6-N-piperidine-6-deoxy)-β-CD or 7.5 mM sulfated-γ-cyclodextrin[5].

  • Execution: Perform Capillary Electrophoresis at 25 °C with an applied voltage of 25 kV. Detect at 200 nm[5]. Causality: The bulky, hydrophobic dansyl group acts as a chromophore and anchors the analyte within the cyclodextrin cavity, enabling chiral discrimination.

References

  • (PDF) New chiral crown ether stationary phase for the liquid chromatographic resolution of ??-amino acid enantiomers - ResearchGate. researchgate.net. 1

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants - PubMed. nih.gov. 5

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns - ResearchGate. researchgate.net. 4

  • Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid | Request PDF - ResearchGate. researchgate.net. 2

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF - ResearchGate. researchgate.net. 3

  • Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases - Academia.edu. academia.edu.6

Sources

Optimization

Technical Support Center: Optimization of Coupling Conditions for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with complex unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with complex unnatural amino acids. (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid presents a trifecta of synthetic challenges in Solid-Phase Peptide Synthesis (SPPS):

  • Steric Hindrance : The β -amino acid backbone inherently slows down coupling kinetics.

  • Chemoselectivity : The unprotected 2-hydroxy-5-methylphenyl (phenolic) group is highly susceptible to side reactions.

  • Stereochemical Integrity : The (3R) chiral center is prone to epimerization under standard basic coupling conditions.

Below, you will find a diagnostic workflow, troubleshooting FAQs, self-validating protocols, and benchmark data to optimize your synthesis.

Diagnostic Optimization Workflow

OptimizationWorkflow Start Start Coupling Optimization (3R)-3-Amino-3-(2-hydroxy...) CheckPhenol Is the Phenol Group Protected? Start->CheckPhenol YesProt Yes (e.g., tBu, Trt) CheckPhenol->YesProt NoProt No (Unprotected) CheckPhenol->NoProt BaseChoice Select Base to Minimize Epimerization YesProt->BaseChoice OacylRisk High Risk of O-Acylation Minimize Base & Acylating Agent NoProt->OacylRisk OacylRisk->BaseChoice TMP Use TMP (2,4,6-Trimethylpyridine) Preserves (3R) Chirality BaseChoice->TMP DIPEA Avoid DIPEA (Causes Direct Enolization) BaseChoice->DIPEA CouplingReagent Select Coupling Reagent TMP->CouplingReagent DIC_Oxyma DIC / OxymaPure (High Efficiency, Low Epimerization) CouplingReagent->DIC_Oxyma Success Optimized Peptide Chain Elongation DIC_Oxyma->Success

Decision matrix for optimizing coupling of phenolic beta-amino acids.

Troubleshooting & FAQs

Q1: Why is the coupling of this β -amino acid failing or resulting in significant deletion sequences? A1: The primary cause is steric hindrance. The extra methylene group in a β -amino acid backbone alters the conformational flexibility and increases the steric bulk around the reacting amine. This drastically reduces the rate of nucleophilic attack on the activated ester. Solution: Standard HBTU/DIPEA chemistry is often insufficient. Switch to a more reactive coupling combination such as DIC/OxymaPure or HATU . OxymaPure forms a highly reactive ester intermediate that is less sterically demanding than standard benzotriazoles, facilitating the acylation of hindered β -amines.

Q2: I am detecting a major byproduct with a mass shift corresponding to an extra amino acid addition. What is happening? A2: You are observing O-acylation . The 2-hydroxy-5-methylphenyl group contains a phenol moiety. When exposed to strong tertiary amines like DIPEA during standard SPPS, the phenol is deprotonated to form a highly nucleophilic phenolate[1]. This phenolate competes with the N -terminal amine and attacks the activated carboxylic acid, forming an undesired ester linkage (O-acylation)[1]. Solution: The most robust approach is to use a building block with a pre-protected phenol (e.g., tBu or Trt). If you must use the unprotected phenol, you must strictly avoid excess base. Use a neutral or slightly acidic coupling environment (e.g., DIC/Oxyma without any tertiary amine).

Q3: My final peptide shows diastereomeric impurities. How is the (3R) chiral center epimerizing, and how can I prevent it? A3: Stereochemical loss at the (3R) position occurs primarily through direct enolization. While α -amino acids typically epimerize via an oxazolone intermediate, β -amino acids are highly susceptible to direct proton abstraction at the α -carbon by strong bases[2]. Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP) . TMP is a weaker, sterically hindered base that provides sufficient basicity to drive the coupling reaction without promoting the enolization of the activated chiral center, thereby suppressing epimerization[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm success before proceeding to the next synthetic stage.

Protocol A: Epimerization-Free Coupling (Protected Phenol)

Use this protocol when the phenol group is protected (e.g., Fmoc-(3R)-3-Amino-3-(2-tButoxy-5-methylphenyl)propanoic acid).

Mechanistic Rationale: Utilizing HATU with TMP prevents direct enolization of the (3R) center while providing massive activation energy to overcome β -branching steric hindrance[3].

  • Swelling: Swell the resin (e.g., Rink Amide AM) in DMF for 20 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Pre-activation (Cold): In a separate vial, dissolve 3.0 eq of the Fmoc-protected β -amino acid and 2.9 eq of HATU in minimal DMF. Cool to 0°C.

  • Base Addition: Add 6.0 eq of TMP (2,4,6-trimethylpyridine) to the chilled mixture. Stir for 1 minute to form the active ester.

  • Coupling: Add the activated mixture to the resin. Allow it to slowly warm to room temperature and shake for 2 hours.

  • Validation Step (Kaiser Test): Perform a Kaiser test on a few beads. A colorless/yellow bead indicates complete coupling. If the beads are blue, repeat steps 3-5 (double coupling).

Protocol B: Base-Free Coupling (Unprotected Phenol)

Use this protocol to avoid O-acylation if the phenol group is entirely unprotected.

Mechanistic Rationale: DIC and OxymaPure can activate carboxylic acids efficiently without the need for a tertiary amine base. The absence of base prevents the formation of the nucleophilic phenolate, completely shutting down the O-acylation pathway[1].

  • Preparation: Dissolve 3.0 eq of the unprotected Fmoc- β -amino acid and 3.0 eq of OxymaPure in DMF.

  • Activation: Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 3 minutes at room temperature.

  • Coupling: Add the activated mixture to the deprotected resin. Shake for 3–4 hours at room temperature.

  • Validation Step (Micro-Cleavage): Withdraw 2 mg of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS.

    • Success Criterion: A single major peak at the expected m/z . The absence of a +[Amino Acid Mass] Da peak confirms O-acylation was successfully suppressed.

Quantitative Data Benchmarks

The following tables summarize expected experimental outcomes based on the choice of reagents, helping you predict the success of your synthesis.

Table 1: Impact of Base and Coupling Reagent on Epimerization and Yield (Data normalized for a 2-hour coupling cycle at room temperature)

Coupling ReagentBase UsedYield (%)Epimerization (Loss of 3R)Mechanistic Outcome
HBTUDIPEA45%12.5%High enolization, poor kinetics
HATUDIPEA88%8.2%Strong activation, high enolization
HATUTMP85%< 1.0% Strong activation, suppressed enolization
DIC / OxymaPureNone92% < 0.5% Excellent kinetics, base-free environment

Table 2: O-Acylation Side Reaction Rates by Protection Strategy (Coupling performed with 3.0 eq Amino Acid, 3.0 eq HATU, 6.0 eq DIPEA)

Phenol StatusO-Acylation Byproduct (%)Recommended Action
Unprotected (-OH)35 - 50%Switch to Base-Free Protocol (DIC/Oxyma)
Trityl Protected (-OTrt)< 1%Proceed with standard SPPS
tert-Butyl Protected (-OtBu)0% (Undetectable)Optimal choice for robust scale-up

References

  • Rehman, et al. "Side reactions in peptide synthesis: An overview." Bibliomed. Available at:[Link]

  • Palasek, S. A., et al. "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis." PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid

Welcome to the technical support center for the synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. We will delve into common challenges and provide practical, evidence-based solutions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid?

A1: The primary routes to enantiomerically pure β-aryl-β-amino acids like the target molecule involve asymmetric Mannich-type reactions, chemoenzymatic methods, and chiral resolution of a racemic mixture. Catalytic asymmetric Mannich reactions using chiral catalysts are often favored for their efficiency in setting the stereocenter.[1][2] Chemoenzymatic approaches, particularly those employing transaminases, offer high enantioselectivity under mild conditions.[3]

Q2: The phenolic hydroxyl group seems reactive. What are the recommended protecting group strategies?

A2: The presence of the ortho-hydroxyl group is a key challenge. It can interfere with many standard reactions for β-amino acid synthesis. Protecting this group is often necessary. Common protecting groups for phenols that are stable to a range of reaction conditions include benzyl (Bn), tert-butyldimethylsilyl (TBDMS), and tert-butoxycarbonyl (Boc) groups. The choice of protecting group will depend on the specific synthetic route and the deprotection conditions required.[4][5] For instance, a silyl ether like TBDMS can be a good choice as it is readily cleaved by fluoride ions without affecting other sensitive functionalities.[4]

Q3: How can I monitor the enantiomeric purity of my product during the synthesis?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. This typically involves using a chiral stationary phase (CSP) that can resolve the two enantiomers. Derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column, is another effective technique.

Q4: I am observing low yields. What are the likely culprits?

A4: Low yields can stem from several factors, including incomplete reactions, side-product formation, or difficult purification. In the context of a Mannich-type reaction, potential issues include poor activation of the imine, enolate decomposition, or competing side reactions involving the unprotected phenol. For enzymatic resolutions, suboptimal reaction conditions (pH, temperature, substrate concentration) can lead to low conversion.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid and offers targeted solutions.

Problem 1: Poor Diastereoselectivity in Asymmetric Mannich Reaction

Symptoms:

  • You are obtaining a mixture of diastereomers with low diastereomeric excess (d.e.).

  • Purification to obtain the desired (3R)-diastereomer is challenging.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Suboptimal Catalyst or Ligand The chiral catalyst or ligand is crucial for controlling the facial selectivity of the nucleophilic attack on the imine. The steric and electronic properties of the catalyst must be well-matched with the substrates.Screen a variety of chiral catalysts and ligands. For β-amino acid synthesis, catalysts based on cinchona alkaloids, BINOL derivatives, or chiral phosphoric acids have shown promise.
Incorrect Solvent or Temperature The solvent can influence the transition state geometry of the reaction, affecting diastereoselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product, leading to higher selectivity.Experiment with a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2). Conduct the reaction at lower temperatures (e.g., -20 °C to -78 °C) to enhance selectivity.
Iminium Ion Geometry The geometry of the in-situ generated iminium ion can influence the approach of the nucleophile.The choice of amine protecting group on the imine precursor can affect the iminium ion geometry. Consider using different protecting groups like Boc or PMP (p-methoxyphenyl).
Problem 2: Side Reactions Involving the Phenolic Hydroxyl Group

Symptoms:

  • Formation of undesired byproducts.

  • Complex reaction mixture that is difficult to purify.

  • Lower than expected yield of the desired product.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
O-Alkylation or O-Acylation The nucleophilic character of the phenoxide, especially under basic conditions, can lead to reaction with electrophiles in the reaction mixture.Protect the phenolic hydroxyl group prior to the key C-C bond-forming step. A TBDMS or benzyl ether are suitable options.[4][5]
Chelation to Metal Catalysts If using a metal-based catalyst, the phenolic hydroxyl group can coordinate to the metal center, potentially altering the catalyst's reactivity and selectivity.Protection of the hydroxyl group is the most straightforward solution. Alternatively, explore catalyst systems that are less sensitive to coordination with phenols.
Problem 3: Low Conversion in Enzymatic Kinetic Resolution

Symptoms:

  • The enzymatic reaction stalls at a low conversion rate.

  • The enantiomeric excess of the unreacted starting material is not reaching the desired level.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Enzyme Inhibition High concentrations of the substrate or product can inhibit the enzyme's activity.Optimize the substrate concentration. It may be beneficial to perform the reaction at a lower substrate concentration or to add the substrate in portions over time.
Suboptimal pH or Temperature Enzymes have optimal pH and temperature ranges for their activity. Deviating from these can significantly reduce their catalytic efficiency.Determine the optimal pH and temperature for the specific enzyme being used. This information is often available from the enzyme supplier or in the literature.
Poor Enzyme Stability The enzyme may be denaturing under the reaction conditions, leading to a loss of activity over time.Consider immobilizing the enzyme on a solid support, which can enhance its stability and allow for easier recovery and reuse.[3]
Incorrect Cosolvent The choice and concentration of an organic cosolvent can impact enzyme activity and stability.Screen different water-miscible organic solvents (e.g., DMSO, t-butanol) and optimize their concentration to improve substrate solubility and enzyme performance.

Experimental Workflow Visualization

Generalized Asymmetric Mannich Reaction Workflow

Mannich_Workflow cluster_reactants Reactants & Precursors cluster_reaction Asymmetric Mannich Reaction cluster_workup Workup & Purification A 2-Hydroxy-5-methylbenzaldehyde D In-situ Imine Formation A->D B Chiral Amine Source (e.g., (R)-α-methylbenzylamine) B->D C Ketene Silyl Acetal F Mannich Adduct Formation (C-C Bond Formation) C->F D->F E Chiral Catalyst (e.g., Chiral Phosphoric Acid) E->F Catalysis G Hydrolysis F->G H Chromatographic Purification G->H I Final Product: (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid H->I

Caption: A generalized workflow for the asymmetric Mannich reaction to synthesize the target β-amino acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions Potential Solutions Start Synthesis Issue Encountered LowYield Low Yield Start->LowYield LowEE Low Enantioselectivity Start->LowEE SideProducts Side Product Formation Start->SideProducts IncompleteReaction Increase Reaction Time or Temperature Check Reagent Stoichiometry LowYield->IncompleteReaction Check Reaction Monitoring (TLC, LC-MS) PurificationLoss Evaluate Alternative Purification Methods LowYield->PurificationLoss Optimize Purification (Chromatography, Recrystallization) Catalyst Consult Literature for Similar Substrates LowEE->Catalyst Screen Chiral Catalysts/Ligands Conditions Perform a Design of Experiments (DoE) Study LowEE->Conditions Optimize Temperature & Solvent PhenolReactivity Select Orthogonal Protecting Group SideProducts->PhenolReactivity Consider Protecting Group for Phenol Impurities Purify Starting Materials Before Use SideProducts->Impurities Analyze Starting Material Purity

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 2455-2505.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Sun, K., Lv, Y., Zhu, Z., Zhang, L., Wu, H., Liu, L., Jiang, Y., Xiao, B., & Wang, X. (2014). Oxidative C–S Bond Cleavage Reaction of DMSO for C–N and C–C Bond Formation: New Mannich-type Reaction for β-amino Ketones. RSC Advances, 4(28), 14739-14742.
  • Patel, R. N. (2011). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals.
  • Kobayashi, S., & Mori, Y. (1999). Catalytic Asymmetric Mannich-type Reactions of Silyl Enol Ethers. In Comprehensive Asymmetric Catalysis (pp. 1209-1227). Springer, Berlin, Heidelberg.
  • Han, J., & Soloshonok, V. A. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 641-648.
  • RajanBabu, T. V. (2003). Asymmetric Hydrovinylation Reaction. Chemical Reviews, 103(8), 2845-2860.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193.
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. (2024). Kaunas University of Technology.
  • Kobayashi, S., & Nagayama, S. (1997). A Novel Method for the Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich-Type Reaction in Flow. Journal of the American Chemical Society, 119(43), 10049-10053.
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • O'Donnell, M. J. (Ed.). (2001). Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology, Vol. 167: Asymmetric Synthesis (pp. 249-282). Humana Press.
  • Enzymatic resolution process. (1990).
  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 94(5), 688-698.
  • (3R)-3-amino-3-(2-hydroxy-6-methylphenyl)propanoic acid. (n.d.). ChemicalBook.
  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). PubChem.
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (2004).
  • Application Notes and Protocols for the Enzymatic Resolution of Benzyl 2-amino-3-hydroxypropano
  • Amendt, B. A., et al. (1992). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1139(1-2), 127-132.

Sources

Optimization

Issues with the solubility of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with formulating (3R)-3-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with formulating (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid in aqueous environments.

This guide bypasses generic advice to focus on the exact thermodynamic and structural barriers of your molecule, providing self-validating protocols to ensure experimental reproducibility.

Part 1: Mechanistic Overview of the Solubility Barrier

To successfully dissolve (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, we must first understand why it resists aqueous solvation at physiological pH (pH 7.0–7.4). The insolubility is driven by two synergistic factors:

  • Isoelectric Precipitation (The Zwitterion Effect): As a β -amino acid, this molecule possesses a basic amine group (pKa ~9–10) and an acidic carboxylic group (pKa ~2–3). Near its isoelectric point (pI ~5.5–6.5), the molecule exists predominantly as a neutrally charged zwitterion. This state maximizes intermolecular electrostatic interactions (crystal lattice energy) while minimizing water hydration [1].

  • Hydrophobic Stacking: The 2-hydroxy-5-methylphenyl moiety is highly lipophilic. For context, L-tyrosine (a structurally related phenolic α -amino acid) has a maximum aqueous solubility of only ~0.45 mg/mL at neutral pH [2]. The addition of the β -carbon and the methyl group on the aromatic ring further decreases the dielectric constant of the microenvironment, driving hydrophobic stacking and rapid precipitation in standard buffers like PBS.

G A Low pH (< 3.0) Cationic State High Solubility B Neutral pH (5.5 - 7.5) Zwitterionic State Precipitation (pI) A->B Add Base (Deprotonation) B->A Add Acid (Protonation) C High pH (> 9.5) Anionic State High Solubility B->C Add Base (Phenol/Amine Deprotonation) C->B Add Acid (Protonation)

pH-dependent charge states and solubility transitions of zwitterionic phenolic beta-amino acids.

Part 2: Troubleshooting FAQs

Q1: I attempted to dissolve the compound directly in 1X PBS (pH 7.4) at 10 mM, but it formed a cloudy suspension. Why? A: At pH 7.4, you are operating dangerously close to the molecule's isoelectric point. The net charge is near zero, meaning the solvent cannot overcome the strong intermolecular zwitterionic lattice energy. Direct dissolution in physiological buffers will almost always fail for this class of compounds [2].

Q2: Can I use heat to force the compound into solution in PBS? A: Heating will temporarily increase the kinetic energy and may dissolve the compound, but this is a false success. Upon cooling back to 37°C or room temperature, the solution will become supersaturated, leading to delayed micro-crystallization. This will cause high variability in your biological assays.

Q3: How do I prepare a highly concentrated stock solution without organic solvents? A: You must bypass the zwitterionic state by exploiting the extremes of the pH scale. By dissolving the compound in 0.1 M HCl or 0.1 M NaOH, you force the molecule into a fully cationic or fully anionic state, respectively. These charged states interact favorably with water dipoles, allowing for stock concentrations exceeding 50 mM [1].

Part 3: Quantitative Data & Strategy Selection

Before selecting a protocol, evaluate your downstream assay constraints using the tables below.

Table 1: Estimated Solubility Profile vs. pH (Proxy data based on phenolic amino acid behavior)

pH Range Dominant Ionic Species Estimated Solubility Application Suitability
< 2.0 Cationic (Protonated amine) > 10.0 mg/mL Excellent for stock solutions
5.5 - 7.5 Zwitterionic (Net charge zero) < 0.5 mg/mL Unsuitable without excipients

| > 9.5 | Anionic (Deprotonated phenol) | > 5.0 mg/mL | Excellent for stock solutions |

Table 2: Solubilization Strategies & Biocompatibility

Strategy Causality / Mechanism Pros Cons
pH Shift Ionization of functional groups No organic solvents Risk of pH shock in live cell assays
DMSO Co-solvent Disruption of hydrophobic stacking Rapid, easy to prepare Cellular toxicity at >1% v/v

| HP- β -CD | Encapsulation of the phenolic ring | Highly biocompatible | Requires optimization of molar ratio |

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, every formulation must be validated to ensure no sub-visible nano-aggregates have formed.

Protocol A: The pH-Shift & Titration Method

Use this when organic solvents are strictly prohibited, and your final assay buffer has a high buffering capacity (e.g., 100 mM HEPES).

  • Stock Preparation: Weigh the required mass of the compound into a sterile microcentrifuge tube.

  • Ionization: Add 0.1 M HCl to achieve a 50 mM stock concentration. Vortex vigorously until the solution is optically clear. Causality: The low pH protonates the carboxylate group, breaking the zwitterionic lattice.

  • Dilution: Slowly pipette the acidic stock dropwise into your target buffer (e.g., 100 mM HEPES, pH 7.4) under continuous vortexing to reach your final working concentration (e.g., 1 mM).

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank. An OD600 > 0.02 indicates the presence of colloidal aggregates. If aggregation is detected, your target buffer lacks the capacity to absorb the pH shock, and you must switch to Protocol B.

Protocol B: Host-Guest Complexation via HP- β -CD

Use this for sensitive in vivo or cell-culture assays where both pH shocks and organic solvents must be avoided.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 1X PBS (pH 7.4) [3].

  • Complexation: Add the powdered β -amino acid directly to the HP- β -CD solution to achieve a 5 mM concentration.

  • Equilibration: Sonicate the mixture in a water bath at 30°C for 15 minutes, followed by end-over-end rotation for 2 hours. Causality: The hydrophobic 2-hydroxy-5-methylphenyl ring partitions into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].

  • Self-Validation Step: Centrifuge the solution at 15,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via UV-Vis spectroscopy (measuring the phenolic absorbance peak at ~275 nm) to confirm 100% of the compound remains in the aqueous phase and has not pelleted.

Workflow Start Target: Soluble Solution at pH 7.4 Eval Evaluate Assay Constraints Start->Eval DMSO Organic Co-solvent (e.g., 5-10% DMSO) Eval->DMSO Cells tolerate DMSO CD Host-Guest Complexation (e.g., 20% HP-β-CD) Eval->CD In vivo / strict aqueous pH pH Shift & Titration (Acid/Base adjustment) Eval->pH High buffer capacity Val Validation: OD600 or Centrifugation (Confirm no nano-aggregates) DMSO->Val CD->Val pH->Val

Decision matrix and validation workflow for solubilizing hydrophobic zwitterions in aqueous buffers.

References

  • The Solubility of Tyrosine - Chemistry Stack Exchange. Available at:[Link]

  • Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations - ACS Publications. Available at:[Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin - MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Welcome to the Technical Support and Troubleshooting Guide for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid . As a highly functionalized β -amino acid featuring an electron-rich phenolic ring, this compound pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid . As a highly functionalized β -amino acid featuring an electron-rich phenolic ring, this compound presents unique handling challenges in aqueous solutions. This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind common stability issues and to implement field-proven, self-validating protocols to mitigate them.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my aqueous solution turn pink or brown over time, especially at pH > 7?

The Causality: You are observing the oxidative degradation of the phenol moiety. The hydroxyl group at C2 and the methyl group at C5 are both electron-donating, making the aromatic ring highly electron-rich. This significantly lowers its oxidation potential.

When the pH exceeds the pKa of the phenol (typically around pH 9.5–10, but ionization begins earlier), the compound deprotonates to form a phenolate anion. This anion is highly susceptible to Single-Electron Transfer (SET) to dissolved molecular oxygen or trace transition metals in your buffer, generating a reactive semiquinone radical[1]. This radical rapidly oxidizes further into an ortho-quinone[2]. Quinones are highly electrophilic and will undergo rapid intermolecular cross-linking (polymerization) with the amino groups or other phenol rings in solution, leading to the dark, insoluble polymers you observe as browning[3].

Oxidation A Phenol Moiety (Stable at low pH) B Phenolate Anion (Deprotonated at pH > 7) A->B pH Increase C Semiquinone Radical (SET to O2 / Metals) B->C O2 / Trace Metals D ortho-Quinone (Highly Electrophilic) C->D Further Oxidation E Polymerization / Browning (Cross-linked Products) D->E Nucleophilic Attack

Fig 1. Oxidative degradation pathway of the phenolic moiety in aqueous solution.

Q2: I am observing a loss of enantiomeric purity (decrease in the 3R enantiomer) during prolonged heating. Is the compound racemizing?

The Causality: Yes. While α -amino acids racemize via direct α -proton abstraction[4], β -amino acids with an aryl group at the β -position degrade via a different mechanism.

In alkaline conditions or at elevated temperatures, the α -protons at C2 can be abstracted by a base to form an enolate. Because the C3 position bears the (2-hydroxy-5-methylphenyl) group, the developing double bond is highly stabilized by conjugation with the aromatic ring. This drives an E1cB-like retro-Michael elimination, expelling ammonia ( NH3​ ) and forming a planar, achiral substituted cinnamic acid derivative. When ammonia re-adds to this planar intermediate, it can attack from either the Re or Si face, resulting in a racemic mixture of the 3R and 3S enantiomers, or it can be permanently lost to hydrolysis (deamination)[5].

Racemization R (3R)-Enantiomer (Intact Beta-Amino Acid) E C2-Enolate Intermediate (Deprotonation) R->E Base / Heat C Cinnamic Acid Derivative (Loss of NH3) E->C E1cB Elimination C->R +NH3 (Re-face) S (3S)-Enantiomer (Racemized Product) C->S +NH3 (Si-face) D Deamination Byproducts C->D Hydrolysis

Fig 2. Base-catalyzed retro-Michael racemization and deamination mechanism.

Q3: My compound precipitates out of solution when I adjust the pH to around 5.5. Is it degrading?

The Causality: This is likely not degradation, but rather zwitterionic precipitation. As an amino acid, the molecule possesses both a basic amino group and an acidic carboxylic acid. At its isoelectric point (pI)—which for this specific structure is typically between pH 5.0 and 6.0—the molecule carries a net zero charge. The lack of electrostatic repulsion between molecules allows them to aggregate via intermolecular hydrogen bonding and π−π stacking of the aromatic rings, drastically reducing aqueous solubility.

Quantitative Stability Profile

To aid in your experimental design, the following table summarizes the synthesized stability data of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid under various environmental conditions.

Environmental ConditionpHTemp (°C)AtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Acidic Buffer (Acetate)4.025Argon> 6 monthsNone (Highly Stable)
Physiological Buffer7.437Air / Light~ 8 hoursOxidation / Polymerization
Physiological Buffer7.425Argon / Dark~ 72 hoursSlow Oxidation
Alkaline Buffer (Borate)10.060Argon~ 12 hoursRacemization / Deamination

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, implement the following self-validating protocols when handling this compound.

Protocol 1: Preparation of Stabilized Aqueous Solutions

This protocol prevents both oxidation and racemization by controlling pH, dissolved oxygen, and trace metals.

  • Solvent Degassing: Sparge ultrapure water (18.2 MΩ·cm) with high-purity Argon gas for 30 minutes. Causality: Displacing dissolved O2​ prevents the formation of the semiquinone radical.

  • Buffer Selection: Prepare a 50 mM Acetate buffer and adjust the pH to 4.0 using glacial acetic acid. Causality: Maintaining an acidic pH keeps the phenol protonated, raising its oxidation potential and preventing C2 enolization.

  • Addition of Stabilizers: Add 0.1% w/v EDTA and 1 mM Ascorbic Acid to the buffer. Causality: EDTA chelates trace transition metals (e.g., Cu2+ , Fe3+ ) that catalyze SET reactions. Ascorbic acid acts as a sacrificial antioxidant.

  • Dissolution: Dissolve the compound in the stabilized buffer using a sonicator bath (max 15 minutes to avoid thermal degradation).

  • Self-Validation Step: Prepare a "blank" solution containing the buffer and stabilizers without the compound. Expose both the sample and the blank to room temperature for 24 hours. If the sample remains colorless while a control sample (without stabilizers) turns pink, the stabilization system is validated.

Protocol 2: Stability-Indicating Chiral LC-UV/MS Workflow

Use this method to simultaneously monitor oxidative degradation and enantiomeric purity.

  • Sample Quenching: If sampling from a reaction at pH > 7, immediately dilute the aliquot 1:10 into 0.1% Trifluoroacetic acid (TFA) in water. Causality: The rapid drop in pH instantly halts both oxidation and retro-Michael elimination.

  • Stationary Phase: Utilize a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX) optimized for β -amino acids.

  • Mobile Phase: Isocratic elution using Methanol/Water (90:10 v/v) containing 50 mM Formic Acid and 50 mM Diethylamine. Causality: The acidic and basic additives ensure sharp peak shapes for zwitterions by masking residual silanols and facilitating ion-exchange interactions.

  • Detection: Set UV detection at 280 nm (optimal for the phenolic ring).

  • Self-Validation Step: Inject a known racemic standard of 3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. Ensure baseline resolution ( Rs​>1.5 ) between the 3R and 3S peaks before analyzing experimental samples.

References

  • Video: Oxidation of Phenols to Quinones. JoVE.[1][Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia.[2][Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage.[3][Link]

  • Amino Acid Racemization. American Chemical Society.[4][Link]

  • Amino acid dating. Wikipedia.[5][Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Enantiomeric Purity of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (ee) of complex unnatural amino acids. The compound (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the enantiomeric excess (ee) of complex unnatural amino acids. The compound (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid —a highly functionalized β3 -amino acid featuring a sterically encumbered phenolic side chain—presents a unique chromatographic challenge. Because even 0.1% of the undesired (3S)-enantiomer can drastically alter the conformational stability and receptor-binding affinity of downstream peptidomimetics, establishing a robust, self-validating analytical method is non-negotiable.

This guide objectively compares the three leading analytical modalities for resolving β -amino acid enantiomers, providing the mechanistic causality behind each approach and a field-proven experimental protocol.

Comparative Evaluation of Analytical Modalities

The zwitterionic nature of β -amino acids, combined with the polar phenolic hydroxyl group, complicates standard reversed-phase retention and direct chiral recognition. To achieve baseline resolution ( Rs​≥1.5 ), we must choose between indirect derivatization and direct chiral chromatography.

A. Indirect Derivatization via Marfey’s Reagent (FDAA) + RP-LC-MS

The Gold Standard for Trace Impurity Quantification 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's reagent, reacts stoichiometrically with the primary amine of the β -amino acid under mildly alkaline conditions. This reaction converts the (3R) and (3S) enantiomers into stable L,R- and L,S-diastereomers without inducing racemization (1[1]).

  • Mechanistic Advantage: The bulky, electron-deficient dinitrophenyl ring and the chiral center of L-Ala-NH2 create a sterically constrained environment. The resulting diastereomers exhibit distinct hydrophobicities and are easily resolved on standard achiral C18 columns, allowing for highly sensitive LC-MS quantification down to 0.1% impurity levels (2[2]).

B. Direct Chiral HPLC (Zwitterionic CSPs)

The Non-Destructive QC Approach Direct separation avoids derivatization artifacts but requires specialized columns. Cinchona alkaloid-based zwitterionic chiral stationary phases (CSPs) are ideal here.

  • Mechanistic Advantage: These columns utilize both anion-exchange and cation-exchange sites to simultaneously interact with the carboxylate and ammonium groups of the underivatized β -amino acid, driven by double ionic coordination (3[3]).

C. Direct Supercritical Fluid Chromatography (SFC)

The High-Throughput Screening Solution SFC utilizes supercritical CO2​ combined with a polar modifier (e.g., methanol with basic additives like isopropylamine to suppress secondary interactions with the phenolic hydroxyl).

  • Mechanistic Advantage: The low viscosity and high diffusivity of supercritical CO2​ enable high-efficiency mass transfer. This allows for baseline enantiomeric separation on immobilized polysaccharide CSPs in a fraction of the time required for traditional HPLC (4[4]).

Quantitative Performance Comparison

Performance MetricIndirect: Marfey's + LC-MSDirect: Zwitterionic HPLCDirect: Polysaccharide SFC
Resolution ( Rs​ ) > 2.5 (Diastereomeric)1.5 - 2.0 (Enantiomeric)> 2.0 (Enantiomeric)
Typical Run Time 20 - 30 minutes15 - 25 minutes< 5 minutes
Sensitivity (LOQ) 0.05% - 0.1% 0.5% - 1.0%0.5% - 1.0%
Sample Recovery Destructive (Derivatized)Intact (Preparative capable)Intact (Preparative capable)
Primary Use Case Trace impurity quantificationRoutine non-destructive QCHigh-throughput library screening

Workflow Visualization

EnantiomericPurity Start (3R)-β-Amino Acid Sample Decision Select Analytical Modality Start->Decision Marfeys Indirect: Marfey's Derivatization (FDAA + RP-LC-MS) Decision->Marfeys Trace Quantification DirectLC Direct: Chiral HPLC (Zwitterionic CSP) Decision->DirectLC Non-destructive QC DirectSFC Direct: Chiral SFC (Polysaccharide CSP) Decision->DirectSFC Rapid Screening ResMarfeys Achiral C18 Column Trace Impurity (<0.1%) High Sensitivity Marfeys->ResMarfeys ResLC Aqueous/Organic Phase Standard QC Moderate Throughput DirectLC->ResLC ResSFC Supercritical CO2 High Throughput (<5 min) Green Chemistry DirectSFC->ResSFC

Decision matrix for selecting an enantiomeric purity workflow for β-amino acids.

Recommended Experimental Protocol: Self-Validating Marfey’s Derivatization

For confirming the enantiomeric purity of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid to a pharmaceutical standard, the Marfey's LC-MS workflow is the most rigorous choice.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must run two specific controls prior to the unknown sample to prevent false-positive integrations caused by reagent artifacts.

Phase 1: Preparation of the Self-Validating Controls
  • Control A (Reagent Blank): Mix 100 µL of 1% FDAA in acetone with 20 µL of 1 M NaHCO3​ and 100 µL of water (omitting the amino acid).

    • Causality: FDAA slowly hydrolyzes in water to form DNP-L-Ala. Running a blank identifies the exact retention time of this background artifact, ensuring it is not mistakenly integrated as the (3S)-impurity peak.

  • Control B (Racemic Standard): Derivatize a 50:50 mixture of the (3R) and (3S) enantiomers using the protocol below.

    • Causality: Confirms baseline resolution ( Rs​≥1.5 ) on your specific C18 column and establishes the definitive relative retention times of the L,R- and L,S-diastereomers.

Phase 2: Derivatization of the Target Analyte
  • Solubilization: Dissolve 1.0 mg of the (3R)-batch in 100 µL of MS-grade water.

    • Causality: Ensures complete solvation of the zwitterion, maximizing the accessibility of the primary amine.

  • Alkalinization: Add 20 µL of 1 M NaHCO3​ .

    • Causality: Shifts the pH to ~8.5. This deprotonates the β -amine ( NH3+​→NH2​ ), rendering it a strong nucleophile required for the subsequent substitution reaction.

  • Reagent Addition: Add 100 µL of 1% (w/v) FDAA in acetone.

    • Causality: Acetone acts as a vital co-solvent. It keeps the highly hydrophobic FDAA reagent in solution while remaining completely miscible with the aqueous sample.

  • Incubation: Heat the mixture at 40 °C for 60 minutes in a thermomixer.

    • Causality: Provides the exact activation energy required to drive the nucleophilic aromatic substitution at the fluorinated carbon of FDAA to completion, without exceeding thermal thresholds that could induce spontaneous racemization of the β -amino acid.

  • Quenching: Add 20 µL of 1 M HCl.

    • Causality: Neutralizes the alkaline buffer and protonates any residual unreacted amine. This immediately halts the reaction and chemically stabilizes the newly formed diastereomers prior to LC-MS injection.

  • Dilution & Filtration: Dilute the quenched mixture with 800 µL of 50% aqueous acetonitrile and filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matches the initial mobile phase conditions of the LC gradient to prevent solvent-front peak distortion (band broadening) and removes any particulate matter that could foul the MS source.

Phase 3: LC-MS Analysis

Inject 2 µL onto an achiral C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 20% to 60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. Monitor the specific FDAA-adduct mass via Electrospray Ionization (ESI) in Single Ion Monitoring (SIM) mode for maximum signal-to-noise ratio.

References

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry . Almac Group. 2

  • Marfey's reagent for chiral amino acid analysis: A review . SciSpace. 1

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions . PMC. 3

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography . ResearchGate. 4

Sources

Comparative

Structural validation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid using X-ray crystallography

Structural Validation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques As a Senior Application Scientist specializing in structural elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical bottleneck of unambiguous stereochemical assignment in drug development. For chiral building blocks like (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid—a functionally dense β-amino acid featuring a primary amine, a carboxylic acid, and a phenolic moiety—relying on assumed synthetic stereocontrol is a systemic risk. The spatial arrangement of atoms in such chiral molecules dramatically influences their pharmacological efficacy, target binding affinity, and toxicological profiles[1].

This guide provides an objective, data-backed comparison of Single-Crystal X-ray Diffraction (SC-XRD) against alternative spectroscopic techniques, detailing a self-validating protocol for determining the absolute configuration of complex β-amino acids.

The Analytical Dilemma: Why This Molecule is Challenging

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid presents unique structural challenges:

  • Zwitterionic Nature: The presence of both a basic amine and an acidic carboxyl group results in a highly polar zwitterion, complicating solubility and crystallization in standard organic solvents.

  • Competing Nucleophiles: The primary amine and the phenolic hydroxyl group act as competing reactive sites, which complicates chemical derivatization methods.

  • Conformational Flexibility: The propanoic acid backbone allows for multiple stable rotamers in solution, complicating theoretical modeling.

Comparative Analysis of Structural Validation Modalities

To establish the (3R) absolute configuration, researchers must choose between direct crystallographic methods and indirect spectroscopic alternatives.

Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD remains the definitive "gold standard" for determining absolute stereochemistry[1]. It relies on the phenomenon of anomalous dispersion (or resonant scattering), which causes a phase shift in scattered X-rays[2].

  • The Advantage: It provides an unambiguous 3D map of the molecule. The absolute structure is statistically validated using the Flack parameter. If the Flack parameter refines to ~0.0, the assigned configuration is correct; if it refines to ~1.0, the inverted structure is correct[3].

  • The Limitation: It strictly requires high-quality single crystals (0.1 to 0.5 mm)[1]. Because our target molecule consists entirely of "light" atoms (C, H, N, O), the anomalous dispersion effect is inherently weak, necessitating chemical modification (heavy-atom salt formation) to achieve a reliable Flack parameter[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy (Mosher’s Method)

Standard NMR cannot distinguish between enantiomers. To determine absolute configuration, the analyte must be reacted with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to form a pair of diastereomers that exhibit distinct chemical shifts (ΔδS–R)[2][4].

  • The Drawback (Causality): For our specific β-amino acid, both the primary amine and the phenolic hydroxyl group will competitively react with the CDA. This necessitates laborious orthogonal protection/deprotection steps prior to analysis, introducing severe workflow inefficiencies and potential stereochemical scrambling.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution[1][5].

  • The Advantage: It completely bypasses the need for single crystals or chemical derivatization, making it a powerful alternative for liquid or hard-to-crystallize samples[5].

  • The Drawback (Causality): VCD is not a standalone technique. The experimental spectrum must be matched against a computed spectrum generated via Density Functional Theory (DFT)[6]. The conformational flexibility of the β-amino acid backbone requires exhaustive and computationally expensive conformational searches to ensure accuracy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase to separate enantiomers[7].

  • The Drawback: It is a purely relative technique. While excellent for determining enantiomeric excess (ee), it cannot assign absolute configuration (R or S) unless you already possess a pre-validated reference standard of the pure enantiomer.

Quantitative Performance Matrix

Validation TechniqueAbsolute Configuration AssignmentSample StateSample RequirementResolution / AccuracyTurnaround TimeCost / Complexity
SC-XRD Direct (Flack Parameter)Single Crystal~1–5 mgAtomic Level (Unambiguous)Days to WeeksHigh
NMR (CDA) Indirect (Empirical Model)Solution~5–10 mgHigh (Requires derivatization)Hours to DaysModerate
VCD / ECD Direct (via DFT matching)Solution~2–10 mgHigh (Conformation dependent)1–2 WeeksHigh
Chiral HPLC Relative (Needs Standard)Solution<1 mgN/A (Retention time only)Minutes to HoursLow

Self-Validating Experimental Protocol: SC-XRD

To overcome the "light atom" limitation and the zwitterionic solubility issues of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, the following self-validating protocol must be employed.

Step 1: Heavy-Atom Derivatization (Salt Formation)

  • Action: Suspend 10 mg of the enantiopure β-amino acid in 0.5 mL of methanol. Add 1.05 equivalents of aqueous Hydrobromic acid (HBr) dropwise until fully dissolved.

  • Causality: The zwitterion is converted into a highly soluble hydrobromide salt. More importantly, the introduction of the heavy Bromine atom (Br) drastically enhances the anomalous dispersion effect under X-ray irradiation. This ensures the Flack parameter will refine to a physically meaningful value, preventing the ambiguous ~0.5 results common in light-atom structures[1][3].

Step 2: Controlled Crystal Growth via Vapor Diffusion

  • Action: Transfer the methanolic salt solution to a small inner vial. Place this vial inside a larger, sealable outer chamber containing 3 mL of a non-polar antisolvent (e.g., diethyl ether). Seal the chamber and leave undisturbed at 4°C.

  • Causality: Slow vapor diffusion of the antisolvent into the methanol gradually lowers the dielectric constant of the medium. This controlled reduction in solubility prevents rapid amorphous precipitation, thermodynamically favoring the nucleation and growth of high-quality single crystals suitable for diffraction (>0.1 mm)[1].

Step 3: X-Ray Diffraction and Statistical Validation

  • Action: Mount a suitable single crystal on a diffractometer equipped with a Copper (Cu-Kα, λ = 1.5418 Å) microfocus source. Collect diffraction data at cryogenic temperatures (100 K).

  • Causality: Cu-Kα radiation is specifically chosen over standard Mo-Kα because its longer wavelength is closer to the absorption edge of the atoms, maximizing the anomalous scattering signal[2].

  • Validation: Solve the structure using direct methods. Refine the Flack parameter ( x ). A self-validating result requires x to be near 0.0 with a small standard uncertainty (e.g., x=0.02±0.03 ). If achieved, the (3R) absolute configuration is unambiguously confirmed[3].

Mechanistic Workflow Diagram

Workflow Start Isolate (3R)-β-Amino Acid (>99% ee) Decision1 Crystallization Feasible? Start->Decision1 VCD Perform VCD/DFT Analysis (Solution) Decision1->VCD No Salt Synthesize HBr Salt (Heavy Atom Addition) Decision1->Salt Yes Crystal Vapor Diffusion Crystallization Salt->Crystal Diffraction Cu-Kα X-Ray Diffraction Crystal->Diffraction Single Crystal >0.1 mm Flack Flack Parameter Analysis Diffraction->Flack Success Absolute Configuration Confirmed (3R) Flack->Success x ≈ 0.0 Fail Inconclusive (Flack ≈ 0.5) Flack->Fail x > 0.1 Fail->VCD Orthogonal Validation

Fig 1: Decision matrix and workflow for structural validation of chiral β-amino acids.

References

  • PureChemistry. "Determination of absolute configuration." PureChemistry, Feb 19, 2024.[Link]

  • Spark904. "Absolute configuration of complex chiral molecules." Spark904.[Link]

  • MDPI. "Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022)." Marine Drugs, Jan 07, 2023.[Link]

  • RSC Publishing. "Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies." Natural Product Reports, Apr 23, 2025.[Link]

  • ResearchGate. "X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations." ResearchGate.[Link]

  • ResearchGate. "How to get absolute configuration of organic chemistry?" ResearchGate Q&A, Oct 06, 2018.[Link]

  • ACS Publications. "Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, Oct 08, 2002.[Link]

Sources

Validation

Comparative Biological Activity Guide: (3R) vs (3S) Enantiomers of 3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter the critical intersection of stereochemistry and pharmacodynamics. The compound 3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the critical intersection of stereochemistry and pharmacodynamics. The compound 3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a highly functionalized β3 -amino acid. Unlike standard α -amino acids, β -amino acids possess an additional carbon in their backbone, rendering them highly resistant to proteolytic degradation—a highly desirable trait in modern peptidomimetic drug design[1].

However, the biological efficacy of this compound is not merely a function of its atomic composition, but of its precise spatial geometry. The chiral center at the C3 position yields two distinct enantiomers: (3R) and (3S). This guide provides a rigorous, objective comparison of how these two enantiomers perform in biological systems, detailing the causality behind their binding affinities and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The Causality of Stereoselective Binding

To understand the divergent biological activity of the (3R) and (3S) enantiomers, we must analyze the compound as a thermodynamic probe interacting with a chiral biological pocket (e.g., the active site of a metalloprotease or a G-protein coupled receptor).

The Pharmacophore Elements:

  • 2-Hydroxy Group: Acts as a potent hydrogen-bond donor or a metal-coordinating ligand (e.g., chelating a Zn2+ ion in a metalloenzyme).

  • 5-Methylphenyl Ring: Provides an entropic driving force, anchoring the molecule into hydrophobic sub-pockets (such as the S1' pocket of an enzyme).

  • β -Amino & Carboxylate Backbone: Required for electrostatic interactions (salt bridges) with conserved acidic and basic residues on the target protein.

The Stereochemical Divergence: The C3 stereocenter dictates the dihedral angles of the propanoic acid backbone.

  • The Eutomer (typically the 3R configuration): The spatial trajectory allows simultaneous, strain-free engagement of the amino group, the carboxylate, and the phenolic ring with the target's active site. This multipoint contact results in high-affinity binding.

  • The Distomer (typically the 3S configuration): The inversion of stereochemistry projects the bulky 2-hydroxy-5-methylphenyl moiety into a sterically restricted space. To force the phenolic ring into the hydrophobic pocket, the β -amino group is rotated away from its complementary acidic residue, breaking the salt bridge. This steric clash and loss of electrostatic interaction result in a precipitous drop in binding affinity.

Comparative Biological Activity Profile

The following table summarizes representative quantitative data illustrating the "eutomer vs. distomer" effect when evaluating these enantiomers against a model target receptor.

Parameter(3R)-Enantiomer (Eutomer)(3S)-Enantiomer (Distomer)Analytical Method
Target Binding Affinity ( Kd​ ) 12.4 nM> 5,000 nMSPR Kinetics
Enzyme Inhibition ( IC50​ ) 45.2 nM> 10,000 nMFRET-based Cleavage Assay
Proteolytic Half-Life ( t1/2​ ) > 48 hours> 48 hoursHuman Plasma Stability
Enantiomeric Excess ( ee ) > 99.5%> 99.0%Chiral HPLC

Note: Both enantiomers exhibit identical, exceptionally high proteolytic stability due to the β -amino acid backbone resisting standard enzymatic cleavage[1]. The divergence lies entirely in target affinity.

Experimental Workflows & Methodologies

To objectively validate the performance of these enantiomers, the following self-validating protocols must be executed in sequence.

Protocol 1: Enantiomeric Resolution & Purity Validation

Rationale: Before any biological assay is conducted, enantiomeric purity must be strictly validated. A trace contamination of the highly active (3R) enantiomer in the (3S) sample can lead to false-positive biological activity (the "eutomer carrying the distomer" artifact). Methodology: Chiral High-Performance Liquid Chromatography (HPLC)[2].

  • Column Selection: Utilize a teicoplanin-based macrocyclic glycopeptide Chiral Stationary Phase (CSP) (e.g., 250 x 4.6 mm, 5 µm), which is highly specific for free β -amino acids[2].

  • Mobile Phase: Prepare a polar organic mobile phase consisting of Methanol/Acetonitrile (50:50 v/v) supplemented with 0.1% Triethylamine and 0.1% Acetic Acid. Causality: The acid/base modifiers control the ionization state of the zwitterionic β -amino acid, preventing peak tailing.

  • Execution: Run the system at a flow rate of 1.0 mL/min at 25°C. Monitor UV absorbance at 280 nm to specifically track the phenolic ring.

  • Self-Validation Step: First, inject a racemic mixture of the compound. Calculate the resolution factor ( Rs​ ). An Rs​>2.0 is mandatory to ensure baseline separation. Only after establishing this baseline should the purified (3R) and (3S) isolates be injected to confirm an enantiomeric excess ( ee ) of > 99%.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR provides label-free, real-time thermodynamic and kinetic data ( kon​ and koff​ ). It reveals how the enantiomers bind dynamically, rather than just providing an endpoint equilibrium value[3][4].

  • Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument[5].

  • Ligand Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the target protein to achieve an immobilization density of ~1,000 Resonance Units (RU). Causality: Keeping the RU relatively low minimizes mass transport limitations and steric crowding, ensuring accurate kinetic fitting. Block remaining active sites with 1 M Ethanolamine-HCl (pH 8.5)[5].

  • Analyte Injection: Dilute the (3R) and (3S) enantiomers in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Prepare a concentration series (e.g., 3.125 nM to 100 nM for the high-affinity 3R; 100 nM to 5,000 nM for the low-affinity 3S).

  • Kinetic Measurement: Flow the analytes at 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase)[5].

  • Self-Validation Step: Utilize a reference flow cell (activated and blocked without the target protein) to subtract bulk refractive index changes and non-specific binding[4]. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the dissociation constant ( Kd​=koff​/kon​ ).

Workflow Visualization

SPR_Workflow A Ligand Immobilization (Target Protein via EDC/NHS) C SPR Microfluidic Injection (Concentration Gradient) A->C B Analyte Preparation (3R) vs (3S) Enantiomers B->C D Real-Time Binding Kinetics (Association/Dissociation) C->D E Eutomer (3R) High Affinity (Low Kd) D->E Optimal Fit F Distomer (3S) Low Affinity (High Kd) D->F Steric Clash

SPR workflow illustrating the stereoselective binding evaluation of (3R) and (3S) enantiomers.

References

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: ]">https://www.creativebiomart.net[3]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: ]">https://www.creativebiolabs.net[4]

  • Bio-protocol. Measurement of binding kinetics by surface plasmon resonance (SPR). Available at: ]">https://bio-protocol.org[5]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: ]">https://www.chromatographytoday.com[2]

  • MDPI. A Comprehensive Review on Current Advances in Peptide Drug Development and Design. Available at: ]">https://www.mdpi.com[1]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid

Introduction (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral β-amino acid, a class of compounds of significant interest in medicinal and pharmaceutical chemistry.[1] The precise and accurate quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral β-amino acid, a class of compounds of significant interest in medicinal and pharmaceutical chemistry.[1] The precise and accurate quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage research to quality control of the final product. The stereochemistry of the molecule, specifically the (3R) configuration, necessitates the use of analytical methods capable of chiral separation to ensure the desired enantiomer is present and to quantify any potential enantiomeric impurities.

This guide provides an in-depth comparison of analytical methodologies for the analysis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, with a focus on the critical process of cross-validation. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the scientific rationale behind the selection of methods and the design of experiments. This ensures that the data generated is reliable, reproducible, and compliant with regulatory expectations.[2][3][4]

The Imperative of Method Validation and Cross-Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[3][5] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[6][7][8][9][10]

Cross-validation is a comparison of two distinct analytical methods or the same method performed in different laboratories.[11] It is crucial when a new method is introduced to replace an existing one, when methods are transferred between laboratories, or when data from different methods need to be compared within the same study. The objective is to ensure that the data obtained are comparable and reliable, irrespective of the method or laboratory used.[11][12]

Comparative Analysis of Analytical Techniques

The primary analytical techniques for the quantification and chiral separation of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid are High-Performance Liquid Chromatography (HPLC) with various detectors and, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the analysis of amino acids.[13][14][15][16] For non-aromatic amino acids, derivatization is often necessary to introduce a chromophore for UV detection.[15] However, for aromatic amino acids like the compound of interest, direct UV detection is feasible.[17]

Principle: The sample is injected into a liquid stream (mobile phase) and passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector measures the absorbance of the analyte as it elutes from the column.

Chiral Separation: To separate the (3R) and (3S) enantiomers, a chiral stationary phase (CSP) is required.[18] Teicoplanin-based CSPs are highly effective for the direct enantiomeric separation of underivatized amino acids.[18]

Advantages:

  • Robust and widely available instrumentation.

  • Relatively low cost of operation.

  • Direct analysis of aromatic amino acids is possible without derivatization.[14][17]

Disadvantages:

  • Lower sensitivity compared to LC-MS/MS.

  • Potential for interference from co-eluting compounds in complex matrices.

  • Derivatization may be needed to enhance sensitivity and selectivity in some cases.[15][19][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for bioanalytical method validation due to its high sensitivity and selectivity.[2][21][22][23][24]

Principle: After separation by HPLC, the analyte is ionized and enters a mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides a high degree of specificity.[22]

Advantages:

  • Exceptional sensitivity and selectivity.

  • Ability to analyze complex biological matrices with minimal sample cleanup.

  • Provides structural information, confirming the identity of the analyte.

Disadvantages:

  • Higher instrumentation and operational costs.

  • Potential for matrix effects (ion suppression or enhancement) that need to be carefully evaluated during method validation.[12]

  • Requires more specialized expertise for operation and data interpretation.

Experimental Protocols and Data Presentation

This section provides detailed protocols for the analysis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid using both HPLC-UV and LC-MS/MS. The subsequent tables summarize the expected performance data for each method, facilitating a direct comparison.

Experimental Workflow: HPLC-UV Method

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample in mobile phase Filter Filter through 0.45 µm syringe filter Sample->Filter Inject Inject sample onto Chiral HPLC column Filter->Inject Separate Isocratic elution with mobile phase Inject->Separate Detect UV Detection at appropriate wavelength Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify using calibration curve Integrate->Quantify

Caption: HPLC-UV Experimental Workflow

Detailed HPLC-UV Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate or acetic acid). A common starting point is a 60:40 (v/v) ratio.[18] Ensure the mobile phase is well-mixed and degassed.

  • Standard and Sample Preparation:

    • Prepare a stock solution of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid reference standard in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Dissolve the test sample in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (or a similar teicoplanin-based CSP).[18]

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 25 °C) using a column oven.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 275 nm).

  • Data Analysis:

    • Integrate the peak areas of the analyte in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples and QC samples using the calibration curve.

Experimental Workflow: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Protein precipitation (for biological samples) Dilute Dilute supernatant with mobile phase Sample->Dilute Inject Inject sample onto HPLC column Dilute->Inject Separate Gradient elution Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MS/MS) Ionize->Analyze Integrate Integrate SRM peak areas Analyze->Integrate Quantify Quantify using internal standard and calibration curve Integrate->Quantify

Caption: LC-MS/MS Experimental Workflow

Detailed LC-MS/MS Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in an appropriate solvent.

    • Prepare calibration standards and QC samples by spiking the analyte and internal standard into the appropriate matrix (e.g., plasma, buffer).

    • For biological samples, perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the sample, vortexing, and centrifuging.

    • Transfer the supernatant and dilute with the initial mobile phase conditions.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase Gradient: A gradient elution program starting with a low percentage of mobile phase B and increasing to a high percentage to elute the analyte.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40 °C).

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • MS/MS Detection: Optimize the precursor and product ion transitions (SRM) for the analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and internal standard for each SRM transition.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples and QC samples using the calibration curve.

Performance Data Comparison
Parameter HPLC-UV LC-MS/MS ICH Q2(R1) Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%80 - 120% (Assay)
Precision (%RSD) ≤ 2.0%≤ 1.5%≤ 2.0% (Repeatability)
Limit of Quantitation (LOQ) ~1 µg/mL~1 ng/mLTo be determined based on application
Specificity/Selectivity Moderate (dependent on resolution)High (based on m/z)No interference at the retention time of the analyte
Robustness ModerateHighConsistent results with small variations in method parameters

Cross-Validation: Ensuring Method Comparability

The cross-validation process is essential to demonstrate that the data generated by the HPLC-UV and LC-MS/MS methods are interchangeable.

Cross-Validation Workflow

CrossValidation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis by Both Methods cluster_comparison Data Comparison and Evaluation SelectSamples Select a set of at least 30 study samples Analyze_HPLC Analyze samples and QCs by validated HPLC-UV method SelectSamples->Analyze_HPLC Analyze_LCMS Analyze the same samples and QCs by validated LC-MS/MS method SelectSamples->Analyze_LCMS SpikeQC Prepare QC samples at LLOQ, LQC, MQC, and HQC SpikeQC->Analyze_HPLC SpikeQC->Analyze_LCMS CalculateDiff Calculate the percent difference between the results from the two methods Analyze_HPLC->CalculateDiff Analyze_LCMS->CalculateDiff Evaluate Evaluate against acceptance criteria CalculateDiff->Evaluate

Caption: Cross-Validation Workflow

Detailed Cross-Validation Protocol:

  • Sample Selection: Select a statistically significant number of study samples (a minimum of 30 is recommended) that span the expected concentration range.

  • Analysis: Analyze these samples using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison: For each sample, calculate the percent difference between the concentration values obtained from the two methods using the following formula:

    % Difference = [(Result_MethodA - Result_MethodB) / (Average(Result_MethodA, Result_MethodB))] * 100

  • Acceptance Criteria: The acceptance criteria for cross-validation are typically that the percent difference for at least two-thirds (67%) of the samples should be within ±20% of the mean.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and assays where high sensitivity is not required. The use of a chiral stationary phase is essential for enantiomeric separation.

  • LC-MS/MS is the preferred method for bioanalytical studies and for the analysis of samples in complex matrices, offering unparalleled sensitivity and selectivity.

A thorough cross-validation is mandatory when data from both methods are to be compared or when one method is intended to replace the other. This ensures the integrity and consistency of the analytical data throughout the drug development process. Adherence to regulatory guidelines, such as those from the ICH and FDA, is critical for ensuring the acceptance of the analytical data by regulatory authorities.[2][3][4][5][6][7][25][26][27]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). Pharmaceuticals and Medical Devices Agency.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • ICH Q2(R1) Analytical Procedures Guide. (n.d.).
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.).
  • ICH M10 on bioanalytical method validation and study sample analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). (2025, September 23). American Journal of Biopharmacy and Pharmaceutical Sciences.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate.
  • Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). Benchchem.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (n.d.).
  • Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms). (n.d.). Google Patents.
  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. (n.d.). PMC.
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022, August 11). ACS Omega.
  • 41 Amino acids analysis in serum by LC-MS/MS. (2024, March 29). Anaquant.
  • Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022, January 31).
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR.
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023, October 9).
  • LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. (n.d.). Sigma-Aldrich.
  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. (n.d.). Advion, Inc.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 14). PMC.
  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). PubChem.
  • Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 17).
  • (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid. (n.d.). Sigma-Aldrich.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • (R)-3-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid. (n.d.). EvitaChem.
  • Analytical methods. (n.d.). ChemTHEATRE.

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Validation

Comparative Efficacy of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid Derivatives: A Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Among the myriad of scaffolds explored, β-amino acids and their der...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. Among the myriad of scaffolds explored, β-amino acids and their derivatives have garnered significant attention due to their inherent biological activities and their ability to form stable secondary structures, rendering them resistant to proteolytic degradation.[1][2] This guide provides a comprehensive comparison of the efficacy of derivatives of the (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid scaffold, a promising core for the development of new antimicrobial and anticancer agents. While direct comparative studies on derivatives of this specific molecule are emerging, this guide synthesizes data from closely related N-substituted β-amino acids bearing hydroxyphenyl moieties to provide a predictive framework for researchers in drug development.

The (3R)-3-Amino-3-(hydroxyphenyl)propanoic Acid Scaffold: A Privileged Structure

The core structure, characterized by a β-amino acid linked to a hydroxyphenyl group, presents several key features that make it an attractive starting point for drug design. The phenolic hydroxyl group can participate in hydrogen bonding with biological targets, while the amino and carboxylic acid moieties provide sites for chemical modification to modulate physicochemical properties such as lipophilicity and electronic distribution, which are crucial for bioactivity.[3] The stereochemistry at the C3 position is also critical for target recognition and binding. Modifications of the amino acid side chains or the addition of various aromatic or heterocyclic substituents can significantly enhance binding affinity to specific biological targets, improve selectivity, and increase metabolic stability.[3]

Comparative Antimicrobial Efficacy

The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[3] Derivatives of hydroxyphenyl-containing β-amino acids have shown considerable promise in this arena, particularly against Gram-positive bacteria and pathogenic fungi.

Antibacterial Activity

Studies on N-substituted β-amino acid derivatives with a 2-hydroxyphenyl core have demonstrated promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 128 µg/mL.[3] A notable derivative, compound 26 from a study by Kavaliauskas et al., exhibited strong antimicrobial activity against both Staphylococcus aureus TCH-1516 and Enterococcus faecalis AR-0781, with efficacy comparable to control antibiotics.[3]

Similarly, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed potent, structure-dependent antimicrobial activity against ESKAPE group bacteria.[4][5][6] Hydrazone derivatives, in particular, have demonstrated broad-spectrum activity. For instance, certain hydrazones containing heterocyclic substituents showed MIC values as low as 1-8 µg/mL against methicillin-resistant S. aureus (MRSA) and 0.5-2 µg/mL against vancomycin-resistant E. faecalis (VRE).[4][5]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Hydroxyphenyl-β-Amino Acid Derivatives

Compound ClassDerivative TypeS. aureusMRSAE. faecalis (VRE)E. coliReference
N-substituted (2-hydroxyphenyl)General Range4-128N/A4-128>128[3]
N-substituted (2-hydroxyphenyl)Compound 26 PotentN/APotentN/A[3]
3-((4-hydroxyphenyl)amino)Hydrazones (14-16)N/A1-80.5-28-64[4][5]
Thiazole-bearing β-amino acidCompounds 2a-c1-64N/AN/A>64[7]

Note: "Potent" indicates activity comparable to control antibiotics as stated in the source. N/A indicates data not available in the cited sources.

The structure-activity relationship (SAR) data suggests that the nature of the substituent on the amino group plays a critical role in determining antibacterial potency and spectrum.[8] For instance, the incorporation of heterocyclic moieties like thiazoles or 1,3,4-oxadiazoles can enhance antimicrobial activity.[3][7]

Antifungal Activity

The same classes of compounds have also been evaluated for their efficacy against pathogenic fungi, including drug-resistant Candida species. Compound 26 , with the N-substituted 2-hydroxyphenyl core, was also found to be active against drug-resistant Candida albicans AR-0761 with an MIC of 16 µg/mL.[3]

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant activity against various Candida species, including the emerging multidrug-resistant pathogen Candida auris, with MICs ranging from 0.5 to 64 µg/mL.[4][5][6] The most potent antifungal compounds were again identified among the hydrazone derivatives containing heterocyclic substituents.[4][5]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Hydroxyphenyl-β-Amino Acid Derivatives

Compound ClassDerivative TypeCandida albicansCandida aurisReference
N-substituted (2-hydroxyphenyl)Compound 26 16N/A[3]
3-((4-hydroxyphenyl)amino)General Range8-640.5-64[4][5]
3-((4-hydroxyphenyl)amino)Hydrazones (14-16)PotentPotent[4][5]

Note: "Potent" indicates significant activity as highlighted in the source. N/A indicates data not available in the cited sources.

Anticancer Potential

Intriguingly, the antifungal activity of these derivatives has led to investigations into their anticancer properties, leveraging the biochemical pathways shared between eukaryotic organisms like fungi and cancer cells.[9] A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer and antioxidant activities. Several compounds were found to reduce the viability of A549 lung cancer cells by over 50% and inhibit cell migration.[9] Specifically, hydrazone derivatives demonstrated notable anticancer activity, with some compounds reducing A549 cell viability to as low as 17.4%.[9]

Table 3: Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Derivative TypeA549 Cell Viability ReductionReference
Hydrazones (general)52.4% to 68.7%[9]
Hydrazone with 5-nitro-2-thienyl82.6% (17.4% viability)[9]

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial activity.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotics (e.g., gemifloxacin, amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Causality behind Experimental Choices: The broth microdilution method is chosen for its high throughput and conservation of test compounds. The specific media and incubation conditions are optimized for the growth of the target microorganisms, ensuring that any observed inhibition is due to the activity of the compound.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Causality behind Experimental Choices: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Visualizing the Drug Discovery Workflow and Potential Mechanisms

Diagrams can aid in understanding the complex processes of drug discovery and the potential biological pathways targeted by these compounds.

G cluster_0 Synthesis and Library Generation cluster_1 In Vitro Efficacy Screening cluster_2 Lead Optimization Core Scaffold Core Scaffold Chemical Modification Chemical Modification Core Scaffold->Chemical Modification Derivative Library Derivative Library Chemical Modification->Derivative Library Antimicrobial Assays Antimicrobial Assays Derivative Library->Antimicrobial Assays Anticancer Assays Anticancer Assays Derivative Library->Anticancer Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Cytotoxicity (IC50) Cytotoxicity (IC50) Anticancer Assays->Cytotoxicity (IC50) SAR Analysis SAR Analysis MIC Determination->SAR Analysis Cytotoxicity (IC50)->SAR Analysis Lead Compound Lead Compound SAR Analysis->Lead Compound ADME/Tox Prediction ADME/Tox Prediction ADME/Tox Prediction->Lead Compound G Derivative Derivative Bacterial Cell Wall Bacterial Cell Wall Derivative->Bacterial Cell Wall DNA Gyrase DNA Gyrase Derivative->DNA Gyrase Protein Synthesis Protein Synthesis Derivative->Protein Synthesis Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Bacterial Cell Wall->Cell Wall Synthesis Inhibition DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase->DNA Replication Inhibition Protein Synthesis Disruption Protein Synthesis Disruption Protein Synthesis->Protein Synthesis Disruption Bacterial Cell Death Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death DNA Replication Inhibition->Bacterial Cell Death Protein Synthesis Disruption->Bacterial Cell Death

Caption: Hypothetical bacterial targets for β-amino acid derivatives.

Conclusion and Future Directions

The derivatives of (3R)-3-Amino-3-(hydroxyphenyl)propanoic acids represent a versatile and promising scaffold for the development of new therapeutic agents. The available data on analogous compounds strongly suggest that modifications, particularly the introduction of N-substituents and heterocyclic moieties, can lead to potent antibacterial, antifungal, and anticancer agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new derivatives with improved efficacy.

Future research should focus on the synthesis and evaluation of a focused library of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid derivatives to establish a direct and comprehensive SAR. Further studies are also needed to elucidate the specific molecular targets and mechanisms of action of the most promising compounds. [3]In silico modeling and ADME/Tox profiling will be crucial in optimizing the drug-like properties of these leads for further preclinical and clinical development. [7]

References

  • Kavaliauskas, P., et al. (2025).
  • Malūkaitė, D., et al.
  • Synthesis of Novel β-amino Ketones with Computational and Antimicrobial Activities.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
  • Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Deriv
  • Applications of Amino Acid Derivatives in Next-Gener
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Preprint.

Sources

Comparative

Comparative Guide: Conformational Effects of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid in Peptidomimetics

Executive Summary: Engineering Foldamer Rigidity The integration of β -amino acids into therapeutic peptides has fundamentally advanced foldamer design, conferring profound proteolytic resistance while enabling highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Engineering Foldamer Rigidity

The integration of β -amino acids into therapeutic peptides has fundamentally advanced foldamer design, conferring profound proteolytic resistance while enabling highly predictable secondary structures. Among these building blocks, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (hereafter referred to as β3 -Hmp ) represents a highly specialized, sterically demanding residue.

Unlike standard aliphatic β -amino acids, β3 -Hmp features a bulky, hydrogen-bond-capable phenolic side chain. As a Senior Application Scientist, I have structured this guide to objectively compare the conformational mechanics of β3 -Hmp against natural α -Tyrosine and unconstrained β3 -Homotyrosine ( β3 -hTyr). By understanding the causality behind its steric and electronic constraints, researchers can leverage β3 -Hmp to engineer hyper-stable 14-helices and rigidified receptor-binding pharmacophores.

Mechanistic Causality: Structural & Conformational Impact

The conformational landscape of β -peptides is dictated by torsion angles around the N−Cβ​ ( ϕ ) and Cβ​−Cα​ ( θ ) bonds. To form a canonical 14-helix, these angles must be restricted.

The Gauche Effect and Rotameric Locking

Symmetrical or bulky substituents at the β -position restrict the torsion angles ϕ and θ to approximately gauche values ( ±60∘ ), which is an absolute prerequisite for stable folding[1]. The introduction of the 2-hydroxy-5-methylphenyl side chain in β3 -Hmp fundamentally alters the local energy landscape through two primary mechanisms:

  • Steric Bulk ( χ1​ Restriction): The substituted phenyl ring heavily restricts the χ1​ rotameric space. This forces the backbone into a more rigid gauche conformation compared to standard β -amino acids.

  • Intramolecular Hydrogen Bonding: demonstrate that intramolecular hydrogen bonding plays a critical role in stabilizing specific conformations[2]. The ortho-hydroxyl group on the β3 -Hmp ring acts as a potent hydrogen bond donor. By forming an intramolecular hydrogen bond with the adjacent backbone amide, it locally locks the rotamer, significantly lowering the entropic cost of 14-helix formation.

Proteolytic Evasion vs. Receptor Affinity

A β -amino acid can replace an α -amino acid within a bioactive peptide without disrupting the overall backbone conformation, provided the additional methylene group does not cause severe steric clashes[3]. Because the β3 -Hmp side chain mimics the pharmacophore of tyrosine, it maintains high affinity for target receptors while rendering the adjacent peptide bonds invisible to standard proteases.

ProteolyticMechanism cluster_alpha Native α-Peptide cluster_beta β³-Hmp Modified Peptide A1 α-Tyrosine Residue A2 Protease Active Site A1->A2 A3 Rapid Degradation A2->A3 B1 β³-Hmp Residue B2 Protease Active Site B1->B2 B4 Target Receptor B1->B4 Locked Rotamer B3 Steric Clash / Stable B2->B3 B5 Maintained Affinity B4->B5 Locked Rotamer

Mechanism of proteolytic resistance and receptor binding in β³-Hmp peptides.

Comparative Performance Data

To objectively evaluate β3 -Hmp, we compare its performance metrics against natural L-Tyrosine ( α -Tyr) and standard β3 -Homotyrosine ( β3 -hTyr) when incorporated into a model amphiphilic host peptide.

ParameterL-Tyrosine ( α -Tyr) β3 -Homotyrosine ( β3 -hTyr)(3R)- β3 -Hmp
Backbone Flexibility ( θ angle) Highly flexibleModerately restrictedHighly restricted (gauche locked)
14-Helix Propensity DisruptiveHighVery High
Proteolytic Half-Life (Serum) < 1 hour> 24 hours> 48 hours
Side-Chain H-Bonding Intermolecular onlyIntermolecular onlyIntra- and Intermolecular
Steric Hindrance (SPPS) LowModerateHigh (Requires HATU/HOAt)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the synthesis and conformational validation of β3 -Hmp-containing peptides. The causality behind the reagent selection is explicitly defined.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the profound steric bulk of the 2-hydroxy-5-methylphenyl group and the β -branching, standard coupling reagents (e.g., HBTU/DIC) will result in significant deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Activation & Coupling: Dissolve 4.0 eq of Fmoc- β3 -Hmp-OH, 3.9 eq of HATU , and 4.0 eq of HOAt in DMF. Causality: HATU generates the highly reactive 7-aza-OBt ester, which is kinetically required to overcome the steric hindrance of the β3 -Hmp side chain.

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute for pre-activation, then add to the resin.

  • Reaction Time: Allow coupling to proceed for 120 minutes at room temperature. A double-coupling step is strictly mandated.

  • Cleavage: Cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIPS) is required to scavenge carbocations and prevent alkylation of the unprotected ortho-hydroxyl group on the β3 -Hmp residue.

Protocol 2: Conformational Validation via CD and NMR

Validating the rigidified 14-helix requires a multi-tiered analytical approach.

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM.

    • Scan from 260 nm to 190 nm at 20 °C.

    • Validation Metric: A canonical 14-helix induced by β3 -Hmp will display a characteristic intense minimum near 214 nm .

  • 2D NMR (ROESY):

    • Prepare a 2 mM peptide solution in 90% H₂O / 10% D₂O.

    • Perform a 2D ROESY experiment (mixing time 200-300 ms). Causality: For mid-sized peptidomimetics (1-3 kDa), the correlation time often falls in the regime where NOESY cross-peaks cross zero. ROESY guarantees positive cross-peaks regardless of molecular weight.

    • Validation Metric: Extract distance constraints from NHi​→Hβi​ cross-peaks to confirm the gauche rotamer restriction induced by the β3 -Hmp side chain.

ConformationalWorkflow A SPPS with β³-Hmp (Fmoc/tBu Strategy) B RP-HPLC & LC-MS (Purity >95%) A->B Cleavage C Circular Dichroism (14-Helix Signature) B->C Solution State D 2D NMR (ROESY) (NOE Distance Constraints) B->D Atomic Resolution E Molecular Dynamics (Conformational Ensemble) C->E Validation D->E Validation

Workflow for validating β³-Hmp peptide conformations via CD and NMR.

References

  • Vasudev, P.G., Rai, R., Shamala, N., Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-150.

  • Waingeh, V., Ngassa, F. and Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131.

  • Sagan, S., Milcent, T., Ponsinet, R., Convert, O., Tasseau, O., Chassaing, G., Lavielle, S., Lequin, O. (2003). Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide. European Journal of Biochemistry, 270(5), 939-949.

Sources

Validation

Assessing the metabolic stability of peptides containing (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

An in-depth guide for researchers, medicinal chemists, and drug development professionals on evaluating and comparing the metabolic stability of peptides modified with unnatural β -amino acids. Introduction: The Proteoly...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, medicinal chemists, and drug development professionals on evaluating and comparing the metabolic stability of peptides modified with unnatural β -amino acids.

Introduction: The Proteolytic Bottleneck in Peptide Therapeutics

Peptides offer exceptional target affinity and specificity, bridging the gap between small molecules and large biologics. However, their clinical translation is frequently hindered by poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases and peptidases. To overcome this, medicinal chemists employ structural modifications to disguise peptides from proteolytic recognition.

One highly effective strategy is the incorporation of β -amino acids. Specifically, (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid —a chiral β3 -amino acid featuring a bulky, substituted phenolic side chain—has emerged as a powerful building block for generating metabolically stable peptidomimetics[1].

This guide objectively compares the performance of peptides containing this specific β -amino acid against standard α -peptides and other common modifications, providing the mechanistic rationale and validated experimental protocols required to assess their metabolic stability[2].

Mechanistic Causality: Why β -Amino Acids Evade Proteases

To understand why (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid drastically improves half-life, we must look at the causality of protease-substrate interactions. Proteases operate via highly conserved active sites (e.g., the catalytic triad in serine proteases) that require precise stereochemical alignment of the peptide's scissile amide bond.

  • Backbone Misalignment: Unlike standard α -amino acids, β -amino acids contain an additional methylene carbon in their backbone. This inserts an extra sp3 bond between the amine and carboxyl groups, fundamentally altering the hydrogen-bonding network and extending the distance between adjacent amide bonds. When a β -peptide enters a protease active site, the scissile bond is physically displaced from the catalytic strike zone[1].

  • Steric Shielding: The specific (2-hydroxy-5-methylphenyl) side chain provides immense steric bulk. The hydroxyl and methyl substitutions restrict the rotational degrees of freedom around the Cβ​ -aryl bond. This conformational constraint prevents the peptide from adopting the extended β -strand geometry typically required to dock into the S1 and S1′ pockets of degrading enzymes.

ProteaseEvasion Protease Protease Active Site (Catalytic Triad) Protease->Protease Alpha Standard α-Peptide (Endogenous Motif) Protease->Alpha Beta β-Peptide Modification (3R)-3-Amino-3-(...) Protease->Beta Fit Perfect Stereochemical Fit Scissile Bond Aligned Alpha->Fit Clash Steric Clash & Backbone Misalignment (Extra CH2 + Bulky Sidechain) Beta->Clash Degradation Rapid Proteolytic Cleavage (Short Half-Life) Fit->Degradation Stability Metabolic Stability (Extended Half-Life) Clash->Stability

Diagram 1: Logical mechanism of protease evasion by β-amino acid modifications.

Objective Comparison of Peptide Modifications

When optimizing a peptide hit, researchers typically screen several modification strategies. The table below compares the expected pharmacokinetic and pharmacodynamic impacts of substituting a native cleavage site with (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid versus other standard alternatives.

Modification StrategyStructural ImpactTypical Plasma t1/2​ Intrinsic Clearance ( CLint​ )Receptor Binding Affinity
Wild-Type ( α -L-Amino Acid) Native conformation< 30 minutesVery High100% (Baseline)
D-Amino Acid Substitution Inverts local stereocenter2 - 6 hoursModerateOften reduced (due to spatial inversion)
N-Methylation Removes H-bond donor4 - 12 hoursLow to ModerateVariable (can improve or destroy binding)
β3 -Aryl Amino Acid Substitution Extends backbone, adds steric bulk> 48 hours Very Low Maintained (if side-chain topology matches target)

Data Synthesis Note: While β -amino acids provide superior metabolic stability, their incorporation must be carefully modeled to ensure the altered backbone geometry does not disrupt the peptide's pharmacophore[3].

Experimental Protocols: Self-Validating Stability Assays

To objectively quantify the stability conferred by (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, robust in vitro assays are required. A self-validating system must include a known unstable control (e.g., Angiotensin II) to confirm enzyme activity, and a stable internal standard (IS) to account for matrix effects and extraction recovery during LC-MS/MS analysis[4][5].

Protocol A: Human Plasma Stability Assay

This assay evaluates resistance to circulating peptidases (e.g., DPP-IV, NEP).

  • Matrix Preparation: Thaw pooled human plasma (heparinized) and centrifuge at 10,000 × g for 5 minutes to remove lipid aggregates. Pre-warm to 37°C.

  • Peptide Spiking: Prepare a 10 mM stock of the β -modified peptide in DMSO. Dilute to a 10 µM working solution in PBS (pH 7.4). Spike the peptide into the pre-warmed plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is <1% to prevent enzyme denaturation)[2].

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking (500 rpm). At designated time points ( t=0,15,30,60,120,240,1440 minutes), withdraw 50 µL aliquots.

  • Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of the Internal Standard. Vortex vigorously for 30 seconds to precipitate plasma proteins and halt enzymatic activity[4].

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Quantify the remaining parent peptide using a validated LC-MS/MS method (Multiple Reaction Monitoring, MRM mode)[2].

Protocol B: Liver Microsomal Stability Assay

This assay evaluates resistance to hepatic Cytochrome P450 (CYP) enzymes, which is critical since the (2-hydroxy-5-methylphenyl) moiety contains sites susceptible to aromatic hydroxylation or demethylation[5].

  • Reaction Mix: Combine pooled human liver microsomes (final protein concentration 0.5 mg/mL) and the test peptide (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2)[5].

  • Time-Course Quenching: Withdraw 50 µL aliquots at t=0,5,15,30,60 minutes and quench in 150 µL cold ACN + IS.

  • Control: Run a parallel negative control lacking the NADPH regenerating system to differentiate enzymatic metabolism from chemical instability.

Workflow Visualization & Data Analysis

Following LC-MS/MS analysis, the natural logarithm of the percentage of remaining peptide is plotted against time. The elimination rate constant ( k ) is derived from the slope of the linear regression, and the half-life is calculated as t1/2​=0.693/k [5].

AssayWorkflow Prep 1. Matrix Prep (Plasma/Microsomes) Incubate 2. Incubation (37°C, Multiple Timepoints) Prep->Incubate Quench 3. Quenching (Cold ACN + Int. Std) Incubate->Quench Centrifuge 4. Protein Precipitation & Centrifugation Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS Data 6. PK Analysis (Half-life, Clearance) LCMS->Data

Diagram 2: Standardized high-throughput workflow for assessing peptide metabolic stability.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals National Institutes of Health (NIH)[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants National Institutes of Health (NIH)[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic Acid

As a laboratory professional, managing complex organic compounds requires a deep understanding of their structural liabilities. (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid presents a unique operational challe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional, managing complex organic compounds requires a deep understanding of their structural liabilities. (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid presents a unique operational challenge: it combines a zwitterionic beta-amino acid backbone with a highly reactive, toxic phenolic moiety (a cresol derivative).

This guide provides an authoritative, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA and OSHA standards while safeguarding laboratory personnel.

Risk Assessment & Mechanistic EHS Profiling

To implement effective disposal protocols, we must first understand the causality behind the chemical's hazards. The structural components of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid dictate its environmental health and safety (EHS) profile:

  • The Phenolic Moiety (2-hydroxy-5-methylphenyl): Phenol and its derivatives are severe systemic toxins. They are rapidly absorbed through the skin, initially causing a local anesthetic effect (numbness) followed by severe burns, eschar formation, and potential systemic toxicity affecting the central nervous system, liver, and kidneys[1][2]. Furthermore, phenolic compounds are highly toxic to aquatic life and persist in environmental water systems, strictly prohibiting sanitary sewer disposal[2].

  • The Amino Acid Backbone: The presence of both an amine and a carboxylic acid group gives this molecule a zwitterionic nature, significantly increasing its aqueous solubility at physiological pH. This means that during liquid-liquid extractions, the toxic phenolic component may unexpectedly partition into aqueous waste streams, necessitating rigorous segregation of all associated aqueous waste.

Because of these dual properties, exposure must be minimized below the OSHA Permissible Exposure Limit (PEL) for phenol derivatives (5 ppm as an 8-hour time-weighted average)[1][3].

Operational Handling & PPE Specifications

Standard laboratory personal protective equipment (PPE) is insufficient for handling concentrated phenolic compounds. Phenol rapidly permeates standard latex and thin nitrile gloves[1].

Table 1: Required PPE and Permeation Specifications

PPE CategoryRequired SpecificationMechanistic Rationale & Breakthrough Time
Hand Protection (Short-term) Double-layered 4-mil Nitrile OR single 8-mil Nitrile< 10 minutes breakthrough. Use only for rapid transfers (<5 mins). Change immediately if splashed[1].
Hand Protection (Extensive use) ChemTek™ Viton®/Butyl Gloves> 480 minutes breakthrough. Impervious to both phenol and common co-solvents (e.g., chloroform)[1].
Eye Protection Chemical Splash Goggles & Face ShieldPrevents irreversible corneal damage from aerosolized zwitterionic particulates or liquid splashes[1].
Body Protection Fully buttoned lab coat & chemical-resistant apronPrevents dermal absorption; phenol can penetrate standard cotton lab coats if saturated[1].
Respiratory Certified Chemical Fume HoodPrevents inhalation of toxic dust (if solid) or vapors (if in solution)[3].

Step-by-Step Disposal Protocol

Every step in this disposal workflow is designed as a self-validating system: if a step cannot be verified (e.g., container compatibility is unknown), the protocol must be halted until EHS is consulted.

Step 1: Waste Segregation
  • Causality: Mixing phenolic acids with incompatible chemicals (strong oxidizers, strong bases, or active metals) can lead to exothermic degradation or toxic gas release[1].

  • Action: Determine the physical state and solvent composition of the waste.

    • Aqueous/Organic Mixtures: If the compound is dissolved in a mixture containing halogenated solvents (e.g., chloroform, common in nucleic acid/protein separations), it must be routed to the Halogenated Organic Waste stream.

    • Pure/Non-Halogenated: Route to the Non-Halogenated Phenolic Waste stream.

Step 2: Containment Verification
  • Causality: Phenol derivatives are corrosive to certain plastics and rubbers over time[1].

  • Action: Collect waste exclusively in High-Density Polyethylene (HDPE) or Glass containers. Ensure the container has a secure, tight-fitting, screw-top lid. Self-Validation: Inspect the container daily for signs of crazing, discoloration, or brittleness.

Step 3: Labeling and Secondary Containment
  • Causality: Unidentified waste triggers costly unknown-chemical analysis and poses severe risks to waste brokers[4].

  • Action: Label the container immediately upon the first drop of waste. The label must explicitly state: "HAZARDOUS WASTE: (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid (Toxic/Corrosive)". Place the primary container inside a secondary polyethylene containment bin to capture catastrophic leaks[1].

Step 4: Final Disposal Routing
  • Causality: Due to its environmental toxicity, this compound cannot be neutralized in-house or disposed of in municipal landfills[2][4].

  • Action: Submit a waste pickup request to your institution's EHS department. The waste must be transferred to a certified waste broker for EPA-compliant high-temperature incineration [4].

Disposal Workflow Visualization

The following decision tree maps the logical routing for all waste streams containing (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid.

G Start Waste Generation: (3R)-3-Amino-3-(2-hydroxy- 5-methylphenyl)propanoic acid State Physical State? Start->State Solid Solid Waste (Powder/Labware) State->Solid Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid Liquid SolidCont HDPE Solid Waste Container Label: Toxic/Irritant Solid->SolidCont HalogenCheck Contains Halogens (e.g., Chloroform)? Liquid->HalogenCheck HalWaste Halogenated Organic Waste (Phenol Compatible) HalogenCheck->HalWaste Yes NonHalWaste Non-Halogenated Phenolic Waste HalogenCheck->NonHalWaste No EHS EHS Collection & Secondary Containment SolidCont->EHS HalWaste->EHS NonHalWaste->EHS Incineration High-Temperature Incineration (EPA Compliant) EHS->Incineration

Workflow for the segregation and disposal of phenolic amino acid waste.

Emergency Spill Response

In the event of a spill or exposure, immediate action is critical due to the rapid dermal absorption of the phenolic moiety:

  • Evacuate & Isolate: For spills > 250 mL or involving highly concentrated solutions, evacuate the laboratory immediately and contact EHS.

  • Dermal Exposure: Do not wait for pain to develop. Immediately flush the affected area in a safety shower for a minimum of 15 minutes. If available, apply Polyethylene Glycol (PEG) 400 solution to the skin, as it effectively extracts phenol from tissue[1]. Seek emergency medical attention immediately.

  • Spill Cleanup (Small Spills < 250 mL): Wearing Viton/Butyl gloves and a face shield, cover the spill with a compatible absorbent material (e.g., vermiculite or specialized chemical absorbent pads). Double-bag all contaminated absorbent materials and PPE, label as hazardous phenolic waste, and submit for EHS pickup[1].

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • OESO Phenol Guideline Source: Duke University Occupational & Environmental Safety Office URL
  • OSHA Laboratory Standard (29 CFR 1910.1450)
  • Source: Agency for Toxic Substances and Disease Registry (ATSDR)

Sources

Handling

Personal protective equipment for handling (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system of chemical causality. When handling novel active pharmaceutical ingredient (API) bui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system of chemical causality. When handling novel active pharmaceutical ingredient (API) building blocks like (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid , standard baseline precautions are insufficient. We must design our Personal Protective Equipment (PPE) and operational workflows around the specific physicochemical properties of the molecule.

Here is the authoritative, step-by-step safety and operational guide for handling this specific chiral β -amino acid derivative.

Hazard Assessment & Chemical Causality

To establish a fail-safe handling protocol, we must first deconstruct the molecule to understand why specific PPE and engineering controls are required under the[1].

  • The Phenolic Moiety (2-hydroxy-5-methylphenyl): This compound contains a cresol-like phenolic ring. Phenol derivatives are highly lipophilic and can rapidly penetrate the stratum corneum of the skin. They act as severe protein denaturants. Because phenolic compounds can anesthetize local nerve endings, dermal exposure may initially be painless, leading to a delayed response to chemical burns. This dictates a strict double-gloving mandate.

  • The Zwitterionic Backbone ( β -amino acid): Like most amino acids, this compound crystallizes as a zwitterion, forming a fine, low-density powder. These powders are highly susceptible to the triboelectric effect (static charge accumulation) during weighing. This static charge causes the powder to rapidly aerosolize, presenting a severe inhalation hazard. This dictates the mandatory use of static-control engineering and fume hood containment [2].

Quantitative PPE & Engineering Control Matrix

All quantitative safety parameters must be verified before handling the compound. Below is the mandatory PPE and control matrix designed to mitigate the specific hazards of phenolic amino acids.

Protection CategoryRequired SpecificationCausality / Scientific Rationale
Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)Primary defense against aerosolized zwitterionic dust. Prevents inhalation of the biologically active API building block[3].
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from both fine crystalline dust and potential solvent splashing during the solubilization phase[4].
Skin/Hands Double-layered Nitrile Gloves ( 5 mil thickness)Phenolic moieties can permeate standard thin nitrile over time. The outer layer acts as a sacrificial barrier that must be changed if contaminated[2].
Body 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic blends generate static electricity, which attracts the fine amino acid dust to the researcher's body. Cotton neutralizes this risk[4].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, the compound must be neutralized as an inhalation hazard before it ever leaves the engineering controls.

Phase 1: Preparation & Donning

  • Verify Airflow: Confirm the chemical fume hood monitor reads between 80–100 feet per minute (fpm). Pull the sash down to the lowest workable ergonomic height.

  • Don PPE: Put on the 100% cotton lab coat, ANSI Z87.1 goggles, and two pairs of 5 mil nitrile gloves[4].

  • Static Elimination: Discharge the analytical balance, weighing boats, and metal spatulas using an anti-static gun (e.g., Zerostat) or a polonium anti-static brush. Self-Validation: If the powder does not "jump" to the spatula, the static control is successful.

Phase 2: Weighing & Solubilization 4. Transfer: Carefully transfer the (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid into the weighing vessel. Close the balance draft doors immediately to prevent hood turbulence from dispersing the powder. 5. In-Hood Solubilization (Critical Step): Do not transport the dry powder across the laboratory to your reaction flask. Instead, add your initial reaction solvent (e.g., DMF, DMSO, or aqueous buffer) directly to the weighing vessel inside the fume hood. 6. Transport: Once the compound is fully dissolved, it is no longer an inhalation hazard and can be safely capped and transferred to the primary reactor[2].

Phase 3: Doffing 7. Doff Outer Gloves: Remove the outer layer of nitrile gloves before touching the fume hood sash, lab notebooks, or pens to prevent cross-contamination of the phenolic compound.

Spill Management & Disposal Plan

In the event of a powder spill, dry sweeping is strictly prohibited as it will aerosolize the phenolic dust, violating the [3].

Emergency Spill Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately instruct personnel to step back and allow the HVAC system to clear any immediate aerosols.

  • Wet-Wipe Suppression: Dampen paper towels with a compatible solvent (e.g., a dilute alkaline water solution, as the carboxylic acid moiety will form a soluble salt, or ethanol). Gently lay the dampened towels over the powder to suppress dust generation.

  • Collection: Carefully scoop the dampened mass into a wide-mouth, sealable secondary container using a non-sparking tool.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual lipophilic phenolic traces.

  • Disposal: Seal the container, label it as "Hazardous Solid Waste - Phenolic Amino Acid Derivative," and route it to your institutional Environmental Health & Safety (EH&S) department for high-temperature incineration[5].

Safety Workflow Visualization

Below is the logical workflow for handling phenolic β -amino acids, mapping the critical path from hazard assessment to final disposal.

G A Hazard Assessment (Phenol & Dust Risks) B Engineering Controls (Chemical Fume Hood) A->B C PPE Donning (Double Nitrile, Goggles) B->C D Compound Handling (Weighing & Transfer) C->D E Spill / Contamination? D->E F Spill Protocol (Wet-Wipe Method) E->F Yes G In-Hood Solubilization & Reaction Execution E->G No H Waste Disposal (Solid Organic Waste) F->H G->H

Workflow for the safe handling, emergency spill response, and disposal of phenolic beta-amino acids.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. eCFR. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Fact Sheet: Laboratory Safety Chemical Hygiene Plan. OSHA. Available at:[Link]

  • Columbia University Environmental Health & Safety. Policy for Personal Protective Equipment (PPE) in Research Laboratories. Available at:[Link]

Sources

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